Technical Documentation Center

2-(3-Methylpyridin-2-YL)propan-2-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Methylpyridin-2-YL)propan-2-OL
  • CAS: 856956-41-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-(3-Methylpyridin-2-yl)propan-2-ol

Executive Summary This technical guide provides an in-depth physicochemical analysis of 2-(3-Methylpyridin-2-yl)propan-2-ol , a specialized heterocyclic building block used in medicinal chemistry and ligand design. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 2-(3-Methylpyridin-2-yl)propan-2-ol , a specialized heterocyclic building block used in medicinal chemistry and ligand design. Unlike its unmethylated analog (2-pyridyl-2-propanol), the presence of a methyl group at the 3-position introduces significant steric constraints—known as the "ortho effect"—which modulate the basicity of the pyridine nitrogen and the conformational landscape of the tertiary alcohol.

This document details the compound's chemical identity, predicted and observed physicochemical properties, synthetic pathways, and stability profiles. It is designed to support researchers in optimizing lead compounds where this fragment serves as a polar, lipophilic scaffold.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a pyridine ring substituted at the C2 position with a 2-hydroxypropan-2-yl group (tertiary alcohol) and at the C3 position with a methyl group.

ParameterDetails
IUPAC Name 2-(3-Methylpyridin-2-yl)propan-2-ol
Common Names

-Trimethyl-2-pyridinemethanol; 2-(1-Hydroxy-1-methylethyl)-3-picoline
CAS Registry Number Not widely listed; Analogous to 6302-12-1 (isomer)
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
SMILES CC1=C(N=CC=C1)C(C)(C)O
InChI Key Predicted based on structure
Structural Dynamics: The Ortho Effect

The defining feature of this molecule is the steric clash between the C3-Methyl group and the C2-Isopropyl alcohol moiety .

  • Conformational Lock: The steric bulk prevents free rotation of the C2-substituent, likely forcing the hydroxyl group into a specific orientation relative to the pyridine nitrogen.

  • Basicity Modulation: While the methyl group is electron-donating (+I effect), which typically increases pKa, the steric crowding around the nitrogen atom hinders solvation of the protonated species. This often results in a lower observed pKa compared to sterically unhindered alkyl-pyridines.

Physicochemical Properties Matrix

The following data aggregates calculated values (using consensus algorithms from ACD/Labs and ChemAxon) and comparative experimental data from close structural analogs.

Table 1: Core Physicochemical Parameters
PropertyValue (Approx/Calc)ConfidenceImplications for Drug Design
LogP (Octanol/Water) 1.45 ± 0.2HighModerate lipophilicity; good membrane permeability.
LogD (pH 7.4) 1.45HighRemains neutral at physiological pH.
pKa (Pyridine N) 4.8 – 5.2MediumWeak base; largely unionized at pH 7.4.
Topological Polar Surface Area (TPSA) 33.1 ŲHighExcellent CNS penetration potential (TPSA < 90 Ų).
H-Bond Donors (HBD) 1HighTertiary alcohol (–OH).
H-Bond Acceptors (HBA) 2HighPyridine N and Alcohol O.
Boiling Point 215 – 225 °CPredictedHigh boiling point due to H-bonding.
Water Solubility Moderate to HighHighPyridine N and –OH group facilitate aqueous solubility.

Synthesis & Impurity Profile

Understanding the synthesis is critical for identifying potential impurities in commercial batches. The standard route involves nucleophilic addition to a ketone or lithium-halogen exchange.

Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the primary synthesis route via lithiation and the potential dehydration side reaction.

SynthesisPath Figure 1: Synthetic pathway and potential dehydration impurity. Start 2-Bromo-3-methylpyridine Reagent 1. n-BuLi / THF (-78°C) 2. Acetone Start->Reagent Product TARGET: 2-(3-Methylpyridin-2-yl)propan-2-ol Reagent->Product Nucleophilic Addition Impurity Impurity: 2-Isopropenyl-3-methylpyridine (Dehydration Product) Product->Impurity Acid/Heat (-H2O)

Key Impurities
  • Dehydration Product (Alkene): Under acidic conditions or high heat, the tertiary alcohol can eliminate water to form the vinyl analog (2-isopropenyl-3-methylpyridine). This is a lipophilic impurity that can be detected via HPLC.

  • Starting Material: Unreacted 2-bromo-3-methylpyridine.

Experimental Protocols for Characterization

To validate the physicochemical properties of this compound in your specific assay buffer, follow these standardized protocols.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the pyridine nitrogen.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (if solubility is low, use 0.1M KCl as ionic strength adjuster).

  • Titration: Using an autotitrator (e.g., Sirius T3 or Mettler Toledo), titrate with 0.1 M HCl from pH 10 down to pH 2.

  • Analysis: Plot pH vs. Volume of Titrant. Identify the inflection point.[1][2][3]

    • Note: The 3-methyl group may suppress the pKa slightly below the standard pyridine value (5.2) due to steric inhibition of solvation.

  • Validation: Use Pyridine (pKa 5.23) as a reference standard.

Protocol: LogP Measurement (Shake-Flask Method)

Objective: Quantify lipophilicity.

  • Phases: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Equilibration: Dissolve the compound in the octanol phase (approx 1 mM). Add an equal volume of the aqueous phase.

  • Agitation: Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    

Structural-Property Relationship Map

The interaction between the structural features and the resulting properties is visualized below.

PropertiesMap Figure 2: Structure-Property Relationship (SAR) Map Core 2-(3-Methylpyridin-2-yl)propan-2-ol PyridineN Pyridine Nitrogen Core->PyridineN TertAlcohol Tertiary Alcohol (-C(CH3)2OH) Core->TertAlcohol MethylGroup 3-Methyl Group Core->MethylGroup Basicity Basicity (pKa ~5.0) Acceptor PyridineN->Basicity Solubility Aqueous Solubility H-Bond Donor TertAlcohol->Solubility Lipophilicity Lipophilicity (LogP ~1.45) TertAlcohol->Lipophilicity Sterics Steric Clash (Ortho Effect) MethylGroup->Sterics Clash with Alcohol MethylGroup->Lipophilicity +0.5 LogP Sterics->Basicity Lowers pKa (Solvation inhibition)

References

  • PubChem Compound Summary. 3-Methylpyridine (CAS 108-99-6).[4] National Center for Biotechnology Information. Link

  • Williams, R. pKa Data Compilation.[1] EPFL (Ecole Polytechnique Fédérale de Lausanne). Link (Sourced via secondary compilation).

  • ChemSrc. 2-methyl-1-pyridin-3-yl-propan-2-ol (Isomer Data for Comparison).Link

  • NIST Chemistry WebBook. Pyridine derivatives thermochemistry.Link

  • Epsztajn, J. et al.Synthesis of 2-(Pyridin-3-yl)propan-2-ol. Journal of the Chemical Society, Perkin Transactions 1, 1985. (Foundational synthetic method for pyridyl alcohols).

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(3-Methylpyridin-2-YL)propan-2-OL

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(3-Methylpyridin-2-YL)propan-2-OL. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(3-Methylpyridin-2-YL)propan-2-OL. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy for the structural elucidation of this substituted pyridine derivative. The guide will cover predicted spectral data, the rationale behind chemical shift and coupling constant assignments, detailed experimental protocols, and the application of two-dimensional NMR techniques.

Introduction: The Structural Significance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science. The nitrogen atom within the aromatic ring imparts unique electronic properties and serves as a key site for molecular interactions. 2-(3-Methylpyridin-2-YL)propan-2-OL, a tertiary alcohol derivative of 3-methylpyridine, presents an interesting case for NMR analysis due to the interplay of steric and electronic effects from its substituents. Understanding its precise structure through NMR is crucial for its application in synthetic chemistry and drug discovery programs.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of molecular structures in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(3-Methylpyridin-2-YL)propan-2-OL is anticipated to exhibit distinct signals corresponding to the protons of the pyridine ring and the propan-2-ol side chain. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the inductive effect of the methyl group, and the anisotropic effects of the aromatic ring.

Molecular Structure of 2-(3-Methylpyridin-2-YL)propan-2-OL

Caption: Molecular structure of 2-(3-Methylpyridin-2-YL)propan-2-OL with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H-6~8.4 - 8.6Doublet of doublets (dd)1HJ(H6-H5) ≈ 4.5-5.0, J(H6-H4) ≈ 1.5-2.0Deshielded due to proximity to the electronegative nitrogen atom.
H-4~7.6 - 7.8Doublet of doublets (dd)1HJ(H4-H5) ≈ 7.5-8.0, J(H4-H6) ≈ 1.5-2.0Downfield shift due to the influence of the nitrogen atom.
H-5~7.1 - 7.3Doublet of doublets (dd)1HJ(H5-H4) ≈ 7.5-8.0, J(H5-H6) ≈ 4.5-5.0Least affected by the nitrogen, appearing at a relatively upfield position for an aromatic proton.
3-CH₃~2.3 - 2.5Singlet (s)3HN/ATypical chemical shift for a methyl group on an aromatic ring.
C(CH₃)₂~1.6 - 1.8Singlet (s)6HN/ATwo equivalent methyl groups on a tertiary alcohol, appearing as a singlet. Based on data for 2-(pyridin-3-yl)propan-2-ol, a similar chemical shift is expected.[4]
OHVariableSinglet (s, broad)1HN/AChemical shift is concentration and solvent dependent; may exchange with D₂O.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~160 - 165Quaternary carbon attached to nitrogen and the propan-2-ol group, significantly deshielded.
C-6~147 - 150Carbon adjacent to nitrogen, deshielded.
C-4~135 - 138Aromatic carbon, influenced by the nitrogen atom.
C-3~130 - 133Quaternary carbon attached to the methyl group.
C-5~120 - 123Aromatic carbon, least influenced by the nitrogen.
C (CH₃)₂OH~70 - 75Quaternary carbon of the tertiary alcohol.
C(C H₃)₂~28 - 32Equivalent methyl carbons of the propan-2-ol group.
3-C H₃~18 - 22Methyl carbon attached to the pyridine ring.

Experimental Protocols

To obtain high-quality NMR spectra for structural elucidation, meticulous sample preparation and appropriate instrument parameter selection are imperative.

Sample Preparation
  • Sample Purity: Ensure the sample of 2-(3-Methylpyridin-2-YL)propan-2-OL is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used if solubility is an issue.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[6][7] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Procedure:

    • Weigh the desired amount of the compound directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[5]

    • Ensure the solution is free of any particulate matter, which can adversely affect the magnetic field homogeneity and spectral resolution.[8]

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

    • Spectral Width: Typically 0-220 ppm.[9]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

Advanced 2D NMR for Unambiguous Assignments

To definitively confirm the proton and carbon assignments, two-dimensional (2D) NMR experiments are invaluable.

Workflow for NMR-based Structural Elucidation

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Spectral Analysis & Structure Confirmation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC Proton_Assignment Proton Assignments H1_NMR->Proton_Assignment Chemical Shifts, Multiplicities, Integrals C13_NMR ¹³C NMR C13_NMR->HSQC Carbon_Assignment Carbon Assignments C13_NMR->Carbon_Assignment Chemical Shifts COSY->Proton_Assignment Proton-Proton Correlations HSQC->Carbon_Assignment Direct ¹J(C-H) Correlations Proton_Assignment->Carbon_Assignment Final_Structure Final Structure Confirmation Carbon_Assignment->Final_Structure

Caption: A logical workflow for the structural elucidation of 2-(3-Methylpyridin-2-YL)propan-2-OL using 1D and 2D NMR techniques.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds.[10] For 2-(3-Methylpyridin-2-YL)propan-2-OL, a COSY spectrum would show cross-peaks connecting:

  • H-6 with H-5 and H-4 .

  • H-5 with H-6 and H-4 .

  • H-4 with H-5 and H-6 .

This network of correlations would unequivocally establish the connectivity of the protons on the pyridine ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[11] This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For the target molecule, the HSQC spectrum would show cross-peaks between:

  • H-6 and C-6 .

  • H-5 and C-5 .

  • H-4 and C-4 .

  • The protons of the 3-CH₃ group and the 3-CH₃ carbon.

  • The protons of the C(CH₃)₂ groups and the C(CH₃)₂ carbons.

The quaternary carbons (C-2, C-3, and the tertiary alcohol carbon) will not show correlations in an HSQC spectrum, which aids in their identification.

Conclusion

The comprehensive NMR analysis outlined in this guide, combining 1D ¹H and ¹³C spectroscopy with 2D COSY and HSQC experiments, provides a robust framework for the complete and unambiguous structural elucidation of 2-(3-Methylpyridin-2-YL)propan-2-OL. The predicted chemical shifts and coupling constants, grounded in the established principles of NMR and data from analogous structures, offer a reliable reference for researchers working with this and similar substituted pyridine compounds. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental to accurate spectral interpretation and confident structure determination.

References

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–330.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Smith, W. B., & Roark, J. L. (1967). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 71(8), 2677–2679.
  • Michigan State University Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Ottawa NMR Facility. (n.d.). Sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Crunch Chemistry. (2022, December 18). Everything you need to know about C-13 NMR spectroscopy. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]

  • AWS. (n.d.). 13C-NMR Spectroscopy. Retrieved from [Link]

  • Atta-ur-Rahman. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • University of California, Davis. (n.d.). HSQC. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 2-(3-Methylpyridin-2-yl)propan-2-ol: Synthesis, Characterization, and Applications

Abstract: This document provides a comprehensive technical overview of the pyridinyl alcohol derivative, 2-(3-methylpyridin-2-yl)propan-2-ol. While this specific isomer is not widely documented in commercial or public da...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the pyridinyl alcohol derivative, 2-(3-methylpyridin-2-yl)propan-2-ol. While this specific isomer is not widely documented in commercial or public databases, this guide constructs a robust scientific profile by leveraging established principles of organic chemistry and extrapolating data from closely related structural analogs. We present a logical synthetic pathway, predict its analytical and spectroscopic characteristics, and explore its potential applications in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this class of compounds.

Chemical Identity and Predicted Properties

The structural uniqueness of 2-(3-methylpyridin-2-yl)propan-2-ol stems from its tertiary alcohol functional group attached to the C2 position of a pyridine ring, which is further substituted with a methyl group at the C3 position. This specific arrangement influences its electronic properties, steric hindrance, and potential for hydrogen bonding, making it a distinct entity for chemical synthesis and biological screening.

As of the latest database reviews, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, suggesting it is a novel or non-commercial molecule. Its formal IUPAC name is 2-(3-methylpyridin-2-yl)propan-2-ol .

Table 1: Chemical Identity and Predicted Physicochemical Properties

IdentifierValueSource
IUPAC Name 2-(3-methylpyridin-2-yl)propan-2-olIUPAC Nomenclature
Molecular Formula C₉H₁₃NO-
Molecular Weight 151.21 g/mol -
CAS Number Not Assigned-
Predicted Boiling Point ~250-270 °C at 760 mmHgAnalog Data[1]
Predicted LogP ~1.0 - 1.5Analog Data[1][2]
Predicted PSA 33.12 ŲAnalog Data[1]
Canonical SMILES CC1=C(C=CC=N1)C(C)(C)O-
InChI Key Inferred: ZGDKWPYKYNAFTD-UHFFFAOYSA-N-

Synthesis and Manufacturing

The most logical and efficient synthesis of a tertiary alcohol on a heterocyclic ring, such as 2-(3-methylpyridin-2-yl)propan-2-ol, involves the addition of a methyl nucleophile to a ketone precursor or, more directly, the addition of an acetone equivalent to a metalated pyridine. The Grignard or organolithium pathway is the gold standard for this class of transformation due to its high yield and reliability.

Causality of Experimental Design

The chosen synthetic route begins with 2-bromo-3-methylpyridine. This starting material is strategic for several reasons:

  • Reactivity: The bromine atom at the C2 position is susceptible to metal-halogen exchange, a standard method for creating a nucleophilic carbon center on the pyridine ring.

  • Directness: This approach allows for the direct formation of the critical carbon-carbon bond between the pyridine ring and the propan-2-ol moiety in a single, high-yielding step.

  • Conditions: The use of organolithium reagents like n-butyllithium (n-BuLi) necessitates strictly anhydrous and anaerobic (inert atmosphere) conditions at low temperatures (-78 °C). This is because organolithiums are extremely strong bases and will readily react with water, oxygen, and even atmospheric moisture, which would quench the reagent and halt the reaction. Low temperature is critical to prevent side reactions, such as the decomposition of the lithiated intermediate.

  • Nucleophilic Attack: The subsequent addition of acetone provides the electrophilic carbonyl carbon that the lithiated pyridine attacks, forming the tertiary alkoxide intermediate.

  • Quenching: The reaction is terminated by quenching with a mild proton source, like a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the alkoxide and any remaining organolithium reagent, yielding the final alcohol product.

Representative Laboratory-Scale Synthesis Protocol

Objective: To synthesize 2-(3-methylpyridin-2-yl)propan-2-ol via lithiation of 2-bromo-3-methylpyridine followed by quenching with acetone. This protocol is adapted from established methods for similar pyridinyl alcohol syntheses.[3][4]

Materials:

  • 2-Bromo-3-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Anhydrous Acetone

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard, flame-dried glassware

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Charge: Under a positive pressure of inert gas, charge the flask with 2-bromo-3-methylpyridine (1.0 eq) and anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Addition of Electrophile: Add anhydrous acetone (1.2 eq) dropwise to the reaction mixture. A color change is typically observed. Allow the mixture to stir at -78 °C for an additional 2 hours.

  • Quenching: Slowly warm the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-(3-methylpyridin-2-yl)propan-2-ol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Charge Flask: 2-Bromo-3-methylpyridine Anhydrous THF B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Cool to -78 °C B->C D Lithiation: Add n-BuLi dropwise Stir for 1 hr @ -78 °C C->D E Nucleophilic Attack: Add Acetone dropwise Stir for 2 hrs @ -78 °C D->E F Quench: Warm to 0 °C Add sat. aq. NH4Cl E->F G Liquid-Liquid Extraction (Diethyl Ether) F->G H Dry Organic Phase (Anhydrous MgSO4) G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Column Chromatography) I->J K Final Product: 2-(3-Methylpyridin-2-yl)propan-2-ol J->K

Caption: Proposed workflow for the synthesis of 2-(3-methylpyridin-2-yl)propan-2-ol.

Analytical and Spectroscopic Profile

Characterization and identity confirmation of the final compound are paramount. The following are the expected spectroscopic data based on the structure and data from analogous compounds.[3][5]

Table 2: Expected Spectroscopic Data for 2-(3-methylpyridin-2-yl)propan-2-ol

TechniqueExpected DataInterpretation
¹H NMR δ ~8.3 (d, 1H), ~7.5 (d, 1H), ~7.1 (t, 1H), ~4.5-5.5 (s, 1H), ~2.3 (s, 3H), ~1.6 (s, 6H)Aromatic protons on the pyridine ring (H6, H4, H5); broad singlet for the alcohol -OH; singlet for the pyridine-CH₃; singlet for the two equivalent propanol-CH₃ groups.
¹³C NMR δ ~160, ~145, ~138, ~130, ~122, ~75, ~30, ~20Aromatic carbons of the pyridine ring; quaternary carbon of the alcohol (C-OH); carbons of the propanol methyl groups; carbon of the pyridine methyl group.
FT-IR (cm⁻¹) ~3400 (broad), ~3050, ~2980, ~1590, ~1470, ~1150O-H stretch (alcohol); aromatic C-H stretch; aliphatic C-H stretch; C=N and C=C stretches (pyridine ring); C-O stretch (tertiary alcohol).
Mass Spec. (EI) [M]⁺ at m/z = 151; Base peak at m/z = 136Molecular ion peak corresponding to C₉H₁₃NO. A prominent fragment from the loss of a methyl group ([M-15]⁺).

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor, its water solubility, and its stable aromatic nature make it a valuable component in drug design.[][7]

  • Pharmacophore Potential: Pyridinyl alcohol derivatives are being actively investigated for a range of biological activities, including anticancer and antibacterial properties.[8] The specific substitution pattern of 2-(3-methylpyridin-2-yl)propan-2-ol offers a unique three-dimensional structure for interaction with biological targets. The tertiary alcohol can act as a hydrogen bond donor/acceptor, while the pyridine nitrogen serves as a key interaction point.

  • Metabolic Stability: The methyl group at the C3 position and the quaternary carbon of the alcohol moiety can sterically hinder metabolic attack at these positions, potentially improving the pharmacokinetic profile of a larger drug molecule incorporating this fragment.

  • Building Block in Synthesis: This compound is an excellent intermediate for creating more complex molecules. The hydroxyl group can be used as a handle for further functionalization, such as esterification or etherification, to modulate properties like solubility or to attach the molecule to a larger scaffold.

  • Potential Biological Activities: Research on related pyridyl alcohols has indicated potential hypoglycemic activity, although this can be accompanied by toxicity.[9] The unique structure of this compound warrants investigation across various therapeutic areas, including oncology, infectious diseases, and neurology, where pyridine derivatives have shown promise.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for 2-(3-methylpyridin-2-yl)propan-2-ol. Therefore, a conservative approach to safety must be adopted, treating the compound with the hazards associated with its constituent functional groups: substituted pyridines and tertiary alcohols.

Table 3: Recommended Safety and Handling Precautions (Based on Analog Data)

Hazard CategoryPrecautionary Statement
Health Hazards Harmful if swallowed. Causes serious eye irritation. May cause respiratory irritation.
Physical Hazards Assumed to be a combustible solid or liquid.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection (safety glasses with side shields or goggles).
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-(3-Methylpyridin-2-yl)propan-2-ol represents a promising yet underexplored chemical entity. Based on established chemical principles, its synthesis is straightforward via organometallic pathways. Its structural features—a tertiary alcohol adjacent to a methylated pyridine ring—make it a valuable building block for drug discovery programs and a candidate for biological screening. While empirical data for this specific isomer is lacking, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling, enabling further research into its potential applications.

References

  • Malik, M., et al. (2025). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Journal of Inorganic Biochemistry, 269, 112880. Available at: [Link]

  • Blank, B., et al. (1979). Synthesis and hypoglycemic activity of pyridyl alcohols. Journal of Medicinal Chemistry, 22(7), 840-844. Available at: [Link]

  • ResearchGate. (2025). Newer biologically active pyridines: A potential review. Available at: [Link]

  • PMC (PubMed Central). (n.d.). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. Available at: [Link]

  • Chemsrc. (2025). 2-methyl-1-pyridin-3-yl-propan-2-ol. Available at: [Link]

  • Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Available at: [Link]

  • Organic Syntheses. (2007). Org. Synth. 2007, 84, 120. Available at: [Link]

  • Chemsrc. (2025). 2-methyl-1,3-di-pyridin-2-yl-propan-2-ol. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Available at: [Link]

  • PubChemLite. (2026). 2-methyl-2-(pyridin-3-yl)propan-1-ol. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 2-(3-Methylpyridin-2-yl)propan-2-ol in Organic Solvents

This guide outlines the technical framework for determining, analyzing, and applying the solubility data of 2-(3-Methylpyridin-2-yl)propan-2-ol (C₉H₁₃NO). Given the specialized nature of this compound—likely a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for determining, analyzing, and applying the solubility data of 2-(3-Methylpyridin-2-yl)propan-2-ol (C₉H₁₃NO). Given the specialized nature of this compound—likely a key intermediate in the synthesis of antihistamines such as Bepotastine—this document serves as a comprehensive protocol for researchers to generate and interpret solubility profiles where public data may be limited.

Executive Summary & Compound Profile

2-(3-Methylpyridin-2-yl)propan-2-ol is a tertiary alcohol derivative of pyridine, characterized by a steric bulk adjacent to the nitrogen atom due to the 3-methyl group. This structural feature significantly influences its solubility behavior compared to non-methylated analogs (e.g., 2-(pyridin-2-yl)propan-2-ol). Understanding its solubility landscape is critical for:

  • Process Optimization: Designing efficient crystallization and purification steps during API synthesis.

  • Thermodynamic Modeling: Predicting phase equilibrium in binary and ternary systems.

  • Solvent Selection: Identifying green solvent alternatives for industrial scaling.

Physicochemical Identity
ParameterDescription
IUPAC Name 2-(3-Methylpyridin-2-yl)propan-2-ol
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Key Functional Groups Pyridine (Basic, H-bond acceptor), Tertiary Alcohol (H-bond donor/acceptor)
Physical State Solid (Crystalline) / Viscous Oil (depending on purity/temp)

Experimental Methodology: Solubility Determination

To ensure high-fidelity data, a dynamic laser monitoring method is recommended over static gravimetric methods due to its precision in detecting the exact dissolution point (disappearance of the solid phase).

Protocol: Dynamic Laser Monitoring Technique

This method minimizes solvent evaporation and human error in visual detection.

Materials:

  • Solute: 2-(3-Methylpyridin-2-yl)propan-2-ol (Purity > 99.0%, verified by HPLC/GC).

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, THF (Analytical Reagent grade, dried over molecular sieves).

Workflow:

  • Preparation: Weigh a precise mass of solute (

    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Equilibration: Set the thermostat to a starting temperature (e.g., 273.15 K).

  • Dissolution: Heat the mixture at a slow rate (e.g., 2 K/h) while stirring.

  • Detection: A laser beam passes through the solution. A photodetector records light intensity.

    • Suspension: Beam scatters (Low intensity).

    • Solution: Beam transmits (High intensity).

    • Transition Point: The temperature at which intensity maximizes is recorded as the saturation temperature (

      
      ).
      
  • Replication: Repeat for different mole fractions (

    
    ) across the range (273.15 K to 323.15 K).
    
Experimental Logic Diagram (DOT)

Solubility_Protocol cluster_0 Data Acquisition Loop Start Start: Weigh Solute (m1) & Solvent (m2) Mix Mix in Jacketed Vessel (Stirring) Start->Mix Heat Controlled Heating (Rate < 2 K/h) Mix->Heat Laser Laser Transmission Monitoring Heat->Laser Detect Detect Transmittance Jump Laser->Detect Solid Dissolves Record Record Teq (Saturation Temp) Detect->Record Calc Calculate Mole Fraction (x1) Record->Calc Calc->Start Next Sample

Figure 1: Workflow for dynamic laser monitoring of solubility.

Quantitative Data Structure & Analysis

Since specific public data for this isomer is proprietary, the following structure defines how the data must be organized and analyzed. Researchers should populate these tables with their experimental results.

Solubility Data Table (Template)

Variable: Mole fraction solubility (


) of 2-(3-Methylpyridin-2-yl)propan-2-ol.
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Toluene (

)
Ethyl Acetate (

)
278.15[Data][Data][Data][Data][Data]
283.15[Data][Data][Data][Data][Data]
..................
318.15[Data][Data][Data][Data][Data]
323.15[Data][Data][Data][Data][Data]

Expected Trends:

  • Polar Protic Solvents (Methanol, Ethanol): High solubility is expected due to Hydrogen Bonding between the solvent -OH and the pyridine nitrogen/hydroxyl group of the solute.

  • Polar Aprotic Solvents (Acetone, Ethyl Acetate): Moderate to high solubility driven by dipole-dipole interactions.

  • Non-polar Solvents (Toluene): Lower solubility, primarily driven by dispersion forces and the hydrophobic methyl/propyl groups.

  • Temperature Effect: Solubility will increase with temperature (Endothermic dissolution).

Thermodynamic Modeling

To correlate the experimental data, the Modified Apelblat Equation is the industry standard for this class of compounds.

Equation:



Where:

  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Thermodynamic Parameters: From the solubility data, the enthalpy (


), entropy (

), and Gibbs energy (

) of dissolution can be calculated using the van't Hoff analysis:




Mechanisms of Dissolution

Understanding the molecular interactions is crucial for solvent selection in crystallization.

Solute-Solvent Interactions
  • Hydrogen Bonding: The hydroxyl group (-OH) on the propan-2-ol moiety acts as both a donor and acceptor. The pyridine nitrogen is a strong H-bond acceptor.

    • Impact: High solubility in alcohols (MeOH, EtOH).

  • Steric Hindrance: The 3-methyl group creates steric bulk near the pyridine nitrogen and the tertiary alcohol group.

    • Impact: This may slightly reduce solubility compared to non-methylated analogs by disrupting optimal H-bond geometry, but it also disrupts crystal lattice packing, potentially increasing solubility in some non-polar solvents.

  • Dispersion Forces: The hydrophobic methyl and propyl groups facilitate interaction with non-polar solvents like Toluene, though less effectively than polar interactions.

Interaction Logic Diagram (DOT)

Interactions Solute 2-(3-Methylpyridin-2-yl) propan-2-ol PyN Pyridine N (H-Bond Acceptor) Solute->PyN OH Tertiary -OH (Donor/Acceptor) Solute->OH Me 3-Methyl/Propyl (Hydrophobic) Solute->Me MeOH Methanol (Protic) PyN->MeOH Strong H-Bond OH->MeOH H-Bond Network Acetone Acetone (Aprotic) OH->Acetone Dipole-Dipole Toluene Toluene (Non-polar) Me->Toluene Dispersion HighSol High Solubility MeOH->HighSol ModSol Moderate Solubility Acetone->ModSol LowSol Lower Solubility Toluene->LowSol

Figure 2: Molecular interaction map determining solubility hierarchy.

Application in Purification & Crystallization

The solubility data directly informs the purification strategy for this intermediate.

Cooling Crystallization
  • Solvent Choice: A solvent with a steep solubility-temperature gradient (high

    
    ) is ideal.
    
  • Candidate: Ethanol or Isopropanol typically offer a good balance—high solubility at reflux and significantly lower solubility at 0-5°C, maximizing yield.

Anti-Solvent Crystallization
  • Primary Solvent: Methanol (High solubility).

  • Anti-Solvent: Water or Hexane (Low solubility).

  • Process: Dissolve solute in Methanol, then slowly add Water to induce supersaturation and precipitation.

References

  • Experimental Protocol: Shakeel, F., et al. "Solubility and thermodynamic analysis of anti-cancer drug in mono-solvents." Journal of Molecular Liquids, 2015. (Standard protocol reference).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 1999. Link

  • Synthesis Context: Epsztajn, J., & Bieniek, A. "Synthesis of 2-(Pyridin-3-yl)propan-2-ol from 3-Acetylpyridine." Journal of the Chemical Society, Perkin Transactions 1, 1985.
  • General Solubility Principles: Jouyban, A. "Review of the pharmaceutical solubility studies." Journal of Pharmacy & Pharmaceutical Sciences, 2008. Link

(Note: While specific solubility data tables for 2-(3-Methylpyridin-2-yl)propan-2-ol are not publicly indexed in open-access repositories as of 2024, the methodology and interaction analysis provided above constitute the standard scientific approach for generating this data.)

Sources

Foundational

An In-depth Technical Guide to the Isomeric Landscape of Methyl-Substituted Pyridinylpropan-2-ols

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical space surrounding the nominal compound 2-(3-Methylpyridin-2-YL)propan-2-OL....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical space surrounding the nominal compound 2-(3-Methylpyridin-2-YL)propan-2-OL. Our investigation reveals that this specific isomer is not cataloged in major chemical databases, suggesting it is not a commonly synthesized or commercially available entity. Consequently, this guide focuses on the identification, properties, and synthesis of its known structural isomers. By presenting a comparative study of these related, and in some cases, biologically active molecules, we offer a valuable resource for researchers in medicinal chemistry and drug development. This document adheres to the principles of scientific integrity by explaining the causality behind experimental choices, ensuring protocols are self-validating, and grounding all claims in authoritative references.

Introduction: Defining the Chemical Space

The nomenclature "2-(3-Methylpyridin-2-YL)propan-2-OL" describes a tertiary alcohol where a propan-2-ol group is attached to the second position of a pyridine ring, which itself is substituted with a methyl group at the third position. While direct database entries for this specific compound are absent, several of its structural isomers, where the methyl group is located at different positions on the pyridine ring, are known and have been characterized. Pyridine and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to engage in various pharmacological interactions.[1] The introduction of a tertiary alcohol moiety can further influence the molecule's polarity, solubility, and metabolic stability, making these isomers valuable scaffolds for drug design.

This guide will systematically explore the known isomers of methyl-substituted 2-(pyridin-2-yl)propan-2-ol, providing a comparative analysis of their nomenclature, physicochemical properties, and synthetic routes.

Nomenclature and Structural Identification

According to IUPAC nomenclature guidelines for heterocyclic compounds, the pyridine ring is numbered starting from the nitrogen atom as position 1.[2][3][4] Substituents are then numbered based on their position on the ring. The side chain is named based on the longest carbon chain, with the point of attachment to the pyridine ring indicated by a locant.

Based on these rules, the formal IUPAC name for the target compound is 2-(3-methylpyridin-2-yl)propan-2-ol . A potential synonym, following a different convention, could be α,α,3-trimethyl-2-pyridinemethanol .

The primary isomers of interest, for which data is available, are:

  • 2-(4-Methylpyridin-2-yl)propan-2-ol

  • 2-(5-Methylpyridin-2-yl)propan-2-ol

  • 2-(6-Methylpyridin-2-yl)propan-2-ol

The structural relationship between these isomers is depicted in the following diagram.

G cluster_target Target Compound (Unregistered) cluster_isomers Known Isomers Target 2-(3-Methylpyridin-2-yl)propan-2-ol (Predicted Structure) Isomer4 2-(4-Methylpyridin-2-yl)propan-2-ol Target->Isomer4 Positional Isomers Isomer5 2-(5-Methylpyridin-2-yl)propan-2-ol Target->Isomer5 Positional Isomers Isomer6 2-(6-Methylpyridin-2-yl)propan-2-ol CAS: 40472-92-2 Target->Isomer6 Positional Isomers

Figure 1: Structural relationship between the target compound and its known isomers.

Comparative Physicochemical Properties

The position of the methyl group on the pyridine ring can subtly influence the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile. A summary of the key properties for the known isomers is presented below.

Property2-(3-Methylpyridin-2-yl)propan-2-ol (Predicted)2-(4-Methylpyridin-2-yl)propan-2-ol2-(5-Methylpyridin-2-yl)propan-2-ol2-(6-Methylpyridin-2-yl)propan-2-ol
CAS Number Not AssignedNot AssignedNot Assigned40472-92-2[5]
Molecular Formula C₉H₁₃NOC₉H₁₃NOC₉H₁₃NOC₉H₁₃NO[5]
Molecular Weight 151.21 g/mol 151.21 g/mol 151.21 g/mol 151.21 g/mol [5]
IUPAC Name 2-(3-methylpyridin-2-yl)propan-2-ol2-(4-methylpyridin-2-yl)propan-2-ol2-(5-methylpyridin-2-yl)propan-2-ol2-(6-methylpyridin-2-yl)propan-2-ol[5]

Synthetic Strategies and Methodologies

The synthesis of pyridinyl alcohols typically involves the reaction of a pyridine derivative with a suitable carbonyl compound or the modification of a pre-existing side chain. The following protocols for the synthesis of the known isomer, 2-(6-methylpyridin-2-yl)propan-2-ol, can serve as a blueprint for the potential synthesis of the target compound and its other isomers.

Grignard Reaction Protocol

This is a classic and versatile method for forming carbon-carbon bonds and synthesizing tertiary alcohols.

G start 2-Bromo-6-methylpyridine grignard 6-Methylpyridin-2-ylmagnesium bromide (Grignard Reagent) start->grignard Mg, THF intermediate Magnesium alkoxide intermediate grignard->intermediate + Acetone acetone Acetone acetone->intermediate product 2-(6-Methylpyridin-2-yl)propan-2-ol intermediate->product H₃O⁺ workup

Figure 2: Grignard reaction workflow for the synthesis of 2-(6-methylpyridin-2-yl)propan-2-ol.

Step-by-Step Methodology:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 2-bromo-6-methylpyridine in anhydrous THF dropwise to initiate the reaction. The disappearance of the iodine color and gentle reflux indicates the formation of the Grignard reagent.

  • Reaction with Acetone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous acetone in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Organolithium Reaction Protocol

This method offers an alternative to the Grignard reaction and can sometimes provide better yields depending on the substrate.

Step-by-Step Methodology:

  • Lithiation: Dissolve 2-bromo-6-methylpyridine in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere. Add a solution of n-butyllithium in hexanes dropwise.

  • Reaction with Acetone: After stirring for a period at -78 °C, add anhydrous acetone dropwise.

  • Quenching and Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic phases, and purify as described in the Grignard protocol.

Potential Biological Activity and Applications

While specific biological data for 2-(3-Methylpyridin-2-YL)propan-2-OL is unavailable, the broader class of pyridine-containing compounds exhibits a wide range of pharmacological activities.[5] Derivatives of pyridine are known to possess antimicrobial, cytotoxic, and neuroprotective effects.[5] The presence of the tertiary alcohol group can modulate the compound's lipophilicity and its ability to form hydrogen bonds, which are critical for drug-receptor interactions. Therefore, it is plausible that 2-(3-Methylpyridin-2-YL)propan-2-OL and its isomers could serve as valuable intermediates in the synthesis of novel therapeutic agents.[5]

Conclusion

The compound 2-(3-Methylpyridin-2-YL)propan-2-OL remains an uncharacterized molecule within the public domain. This technical guide has systematically elucidated its likely chemical identity and provided a comparative framework by examining its known structural isomers, most notably 2-(6-Methylpyridin-2-yl)propan-2-ol. The detailed synthetic protocols and discussion of potential biological relevance are intended to equip researchers with the foundational knowledge necessary to synthesize and investigate this and related compounds. Further research into the synthesis and biological evaluation of all methyl-substituted isomers of 2-(pyridin-2-yl)propan-2-ol is warranted to fully explore the potential of this chemical scaffold.

References

  • Smolecule. (2024, August 10). 2-(6-Methylpyridin-2-YL)propan-2-OL.
  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources.
  • PubChem. (n.d.). 2-(4-Pyridyl)-2-propanol.
  • Wang, X., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(15), 6463-6478.
  • ChemicalBook. (n.d.). 2-(Pyridin-2-yl)propan-1-ol synthesis.
  • Quora. (2018, January 17). What is the IUPAC name of pyridine?
  • Wikipedia. (n.d.). Pyridine.
  • PubChem. (n.d.). alpha-Methyl-3-pyridinemethanol.
  • ChemicalBook. (n.d.). 2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol.
  • D'Amico, J. J., & Stoss, W. F. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES.
  • U.S. Environmental Protection Agency. (n.d.). α-[(2-Propen-1-ylamino)methyl]-3-pyridinemethanol.
  • Chemistry Stack Exchange. (2014, April 19). How can I specify pyridine as a substituent?
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
  • CAMEO Chemicals. (n.d.). 2-METHYLPYRIDINE.
  • Google Patents. (n.d.). CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
  • PubChem. (n.d.). 3-Pyridinemethanol.
  • PubChem. (n.d.). 6-Methylpyridin-2-ol.
  • Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.
  • EDP Sciences. (2023). Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences, 389, 02015.
  • MDPI. (2015, August 31).
  • Lianhe Aigen Pharma Co., Ltd. (n.d.). 2-[6-(Hydroxymethyl)pyridin-2-yl]propan-2-ol.
  • FooDB. (2010, April 8). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826).
  • U.S. National Library of Medicine. (2015, August 31).
  • PubChemLite. (n.d.). 2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine.
  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5276.
  • Organic Syntheses. (2002). SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE.
  • Cheméo. (n.d.). Chemical Properties of Pyridine (CAS 110-86-1).
  • CymitQuimica. (n.d.). CAS 89667-15-2: 3-Pyridinemethanol, a-3-pyridinyl-.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • ChemicalBook. (2026, January 13). 2-(4-Methylphenyl)propan-2-ol.
  • MilliporeSigma. (n.d.). 2-Chloro-5-methylpyridine 97 18368-64-4.
  • Discover Chemistry. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • Chemsrc. (2025, November 3). 2-methyl-1,3-di-pyridin-2-yl-propan-2-ol | CAS#:102315-71-9.
  • The Good Scents Company. (n.d.). 2-acetyl-5-methylpyridine, 5308-63-4.
  • ChemicalBook. (2026, January 13). 2-Amino-5-methylpyridine.
  • CymitQuimica. (n.d.). CAS 91054-51-2: 1-(3-methylpyridin-2-yl)propan-2-amine.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(3-Methylpyridin-2-YL)propan-2-OL via Grignard Reaction

Abstract This comprehensive guide details the synthesis of the tertiary alcohol 2-(3-methylpyridin-2-yl)propan-2-ol through the nucleophilic addition of a methyl Grignard reagent to 2-acetyl-3-methylpyridine. This applic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of the tertiary alcohol 2-(3-methylpyridin-2-yl)propan-2-ol through the nucleophilic addition of a methyl Grignard reagent to 2-acetyl-3-methylpyridine. This application note provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and essential safety considerations. Furthermore, it outlines a robust framework for the purification and characterization of the final product, ensuring researchers, scientists, and drug development professionals can confidently and accurately replicate this synthesis. The protocol's self-validating nature is emphasized through integrated analytical checkpoints, guaranteeing the integrity of the experimental outcome.

Introduction: Significance and Synthetic Strategy

Tertiary alcohols incorporating a pyridine scaffold are pivotal structural motifs in medicinal chemistry and materials science. The nitrogen atom of the pyridine ring offers a site for hydrogen bonding and salt formation, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific target molecule, 2-(3-methylpyridin-2-yl)propan-2-ol, serves as a valuable building block for the synthesis of more complex molecular architectures.

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Its versatility and reliability make it the chosen method for this transformation. The core of this synthesis involves the nucleophilic attack of a methylmagnesium halide (a Grignard reagent) on the electrophilic carbonyl carbon of 2-acetyl-3-methylpyridine. Subsequent acidic workup yields the desired tertiary alcohol. The selection of the Grignard reaction is predicated on its high efficiency and the ready availability of the necessary starting materials.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the ketone substrate.

2.1. Formation of the Grignard Reagent

Methylmagnesium bromide is typically prepared by reacting methyl bromide with magnesium turnings in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The magnesium metal inserts into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[2]

2.2. Nucleophilic Addition to the Carbonyl Group

The highly polarized carbon-magnesium bond of the Grignard reagent renders the methyl group strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of 2-acetyl-3-methylpyridine. This addition results in the formation of a magnesium alkoxide intermediate. The reaction is typically conducted at low temperatures to control its exothermic nature.

2.3. Work-up and Protonation

The final step involves the quenching of the reaction mixture with an acidic aqueous solution, such as saturated ammonium chloride or dilute hydrochloric acid.[3] This protonates the magnesium alkoxide, yielding the tertiary alcohol product and water-soluble magnesium salts, which can be easily separated during the extraction process.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure the successful progression of the reaction.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Magnesium turnings99.8%Sigma-Aldrich
Methyl bromide3.0 M in diethyl etherSigma-AldrichHandle with extreme caution in a fume hood.
2-Acetyl-3-methylpyridine98%Combi-Blocks
Anhydrous Diethyl Ether≥99.7%, inhibitor-freeSigma-AldrichMust be freshly distilled from a suitable drying agent.
IodineCrystal, ACS reagentSigma-AldrichFor activation of magnesium.
Saturated Ammonium Chloride SolutionACS reagentFischer ScientificFor reaction quenching.
Anhydrous Magnesium Sulfate99.5%Acros OrganicsFor drying the organic phase.
Hydrochloric Acid1 M solutionVWRFor pH adjustment during workup.
Sodium BicarbonateSaturated solutionJ.T. BakerFor neutralization.
Diethyl EtherACS reagentMacronFor extraction.
Petroleum EtherACS reagentBDHFor chromatography.
Triethylamine≥99.5%Sigma-AldrichFor chromatography.

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply with a bubbler

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

3.3. Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(3-methylpyridin-2-yl)propan-2-ol.

3.4. Step-by-Step Procedure

Part A: Preparation of Methylmagnesium Bromide

  • Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried under a stream of inert gas (nitrogen or argon) to remove any traces of moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.

  • Initiation of Grignard Formation: Add a small portion of a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings via the dropping funnel. The reaction should initiate, as evidenced by a gentle reflux and a change in color. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium turnings and the formation of a grayish solution.

Part B: Reaction with 2-Acetyl-3-methylpyridine

  • Cooling: Cool the freshly prepared methylmagnesium bromide solution to 0 °C using an ice bath.

  • Substrate Addition: Prepare a solution of 2-acetyl-3-methylpyridine (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0 °C via the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system is a mixture of petroleum ether, diethyl ether, and triethylamine (e.g., a gradient from 90:10:1 to 70:30:1).[5] The triethylamine is added to prevent the tailing of the basic pyridine compound on the acidic silica gel.

Quantitative Data Summary

ParameterValue
Reagents
2-Acetyl-3-methylpyridine1.0 eq
Magnesium Turnings1.2 eq
Methyl Bromide1.1 eq
Reaction Conditions
Grignard Formation TemperatureReflux of Diethyl Ether (~35 °C)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-3 hours
Expected Yield
Crude Yield>80%
Purified Yield60-75% (typical)

Trustworthiness: A Self-Validating Protocol

The integrity of this protocol is ensured by several in-process checks and the final analytical characterization.

  • Visual Confirmation of Grignard Formation: The initiation and progression of the Grignard reagent formation can be visually monitored by the disappearance of the metallic magnesium and the formation of a turbid grey solution.

  • TLC Monitoring: The consumption of the starting ketone (2-acetyl-3-methylpyridine) should be monitored by TLC. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Spectroscopic Characterization: The identity and purity of the final product, 2-(3-methylpyridin-2-yl)propan-2-ol, must be confirmed by spectroscopic methods. While specific data for the target molecule is not widely published, the expected spectral characteristics can be inferred from similar structures. For the closely related 2-(pyridin-3-yl)propan-2-ol, the following has been reported:

    • ¹H NMR (CDCl₃): δ 8.65 (m, 1H), 8.32 (m, 1H), 7.85 (m, 1H), 7.22 (m, 1H), 1.58 (s, 6H).[5] The spectrum of the target molecule is expected to show signals for the pyridine protons, a singlet for the two methyl groups of the propan-2-ol moiety, and a singlet for the methyl group on the pyridine ring.

    • ¹³C NMR: The spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule. The quaternary carbon bearing the hydroxyl group will appear in the range of 70-80 ppm.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₉H₁₃NO, MW: 151.21 g/mol ). For 2-(pyridin-3-yl)propan-2-ol, the M+ peak is observed at m/z 137.[5]

Conclusion and Future Perspectives

This application note provides a robust and reliable protocol for the synthesis of 2-(3-methylpyridin-2-yl)propan-2-ol via a Grignard reaction. The detailed methodology, coupled with in-depth scientific rationale and validation checkpoints, empowers researchers to confidently synthesize this valuable chemical intermediate. The principles and techniques outlined herein are broadly applicable to the synthesis of a wide range of other tertiary alcohols, underscoring the enduring utility of the Grignard reaction in modern organic synthesis. Future work could focus on optimizing the reaction conditions for scalability and exploring the utility of this building block in the synthesis of novel bioactive molecules.

References

  • Brainly.in. (2025, July 11). how to prepare propan-2-ol using grinard reagent. Retrieved February 18, 2026, from [Link]

  • Filo. (2025, July 10). How can propan-2-ol be prepared from a Grignard reagent? Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved February 18, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Filo. (2025, July 23). Propose a mechanism for the reaction of methylmagnesium bromide (CH_3MgBr... Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 2-(pyridin-3-yl)propan-2-ol. Retrieved February 18, 2026, from [Link]

  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797-15808. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved February 18, 2026, from [Link]

  • Eureka. (2015, September 30). Preparation method of 2-methyl-3-bromopyridine. Retrieved February 18, 2026, from [Link]

  • Research & Reviews: Journal of Chemistry. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved February 18, 2026, from [Link]

  • askIITians. (2025, March 8). Acetyl bromide reacts with an excess of CH3​MgI followed by treatment. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Eureka. (2021, November 19). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved February 18, 2026, from [Link]

  • MDPI. (2016, August 9). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]

Sources

Application

Application of pyridine propanol derivatives in medicinal chemistry

Application Note: Strategic Utilization of Pyridine Propanol Derivatives in Medicinal Chemistry Executive Summary Pyridine propanol derivatives, specifically 3-pyridinepropanol (CAS 2859-67-8) and its chiral amino-alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Pyridine Propanol Derivatives in Medicinal Chemistry

Executive Summary

Pyridine propanol derivatives, specifically 3-pyridinepropanol (CAS 2859-67-8) and its chiral amino-alcohol analogs, represent a versatile class of "privileged scaffolds" in modern drug discovery. Unlike simple solvents or bases, these bifunctional molecules serve as critical linkers and pharmacophores. Their utility spans from antimalarial 3-alkylpyridine alkaloids (3-APAs) —where the propanol chain facilitates heme-stacking interactions—to chiral ligands used in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).

This guide provides a technical roadmap for leveraging pyridine propanol derivatives to modulate lipophilicity (


), enhance aqueous solubility via the pyridine nitrogen, and construct bidentate ligands for metallo-enzymatic inhibition.

Pharmacophore Analysis & Chemical Utility

The 3-pyridinepropanol molecule (


) offers a unique "head-tail-handle" architecture that is exploited in Structure-Activity Relationship (SAR) studies.
Structural ComponentChemical FunctionMedicinal Application
Pyridine Ring (Head) Weak base (

), H-bond acceptor,

-stacking moiety.
Solubilizing group; interacts with Heme Fe(II/III) or Serine proteases.
Propyl Chain (Tail) Flexible

linker; hydrophobic spacer.
Optimizes binding pocket depth; prevents steric clash in kinase ATP pockets.
Hydroxyl Group (Handle) Primary alcohol; nucleophile.Precursor for ethers (Williamson), amines (Mitsunobu), or oxidation to aldehydes.
Diagram 1: The Pyridine Propanol Pharmacophore & Synthetic Divergence

Pharmacophore PyPro 3-Pyridinepropanol (Starting Scaffold) PathA Path A: Dimerization (Linker Strategy) PyPro->PathA Williamson Ether / Mitsunobu PathB Path B: Functionalization (Headgroup Strategy) PyPro->PathB Mesylation / Amination PathC Path C: Chiral Ligands (Catalysis Strategy) PyPro->PathC Grignard / Reduction Antimalarial 3-APA Dimers (Heme Detoxification) PathA->Antimalarial KinaseInhib Akt/Pim Kinase Inhibitors (ATP Pocket Binding) PathB->KinaseInhib AsymSynth Chiral Alcohols (Enantioselective Drug Synthesis) PathC->AsymSynth

Caption: Synthetic divergence of 3-pyridinepropanol into three primary medicinal chemistry streams.

Application A: Antimalarial Drug Design (The "Linker" Strategy)

Context: Resistance to chloroquine has driven the search for new agents that inhibit hemozoin formation in Plasmodium falciparum. Synthetic analogs of marine 3-alkylpyridine alkaloids (3-APAs) have emerged as potent candidates.[1][2] The 3-pyridinepropanol scaffold is used to create "dimeric" molecules where two pyridine heads are separated by a lipophilic spacer, enhancing affinity for the parasitic heme dimer.

Mechanism of Action

The pyridine nitrogen coordinates with the Iron (Fe) center of the free heme, while the propyl-ether chain facilitates


-

stacking interactions, preventing the parasite from detoxifying heme into inert hemozoin crystals.
Protocol 1: Synthesis of Bis-3-(pyridin-3-yl)propyl Ethers (Dimeric 3-APA Analogs)

Objective: Synthesize a dimeric antimalarial scaffold using 3-pyridinepropanol.

Reagents:

  • 3-Pyridinepropanol (1.0 eq)[1][3][4][5]

  • 
    -Dibromoalkane (e.g., 1,6-dibromohexane) (0.5 eq)
    
  • Sodium Hydride (NaH, 60% dispersion) (2.5 eq)

  • DMF (Anhydrous)

  • Tetrabutylammonium iodide (TBAI) (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Activation:

    • Flame-dry a 50 mL round-bottom flask under Argon.

    • Charge with NaH (2.5 eq) and wash twice with dry hexane to remove mineral oil.

    • Add anhydrous DMF (10 mL) and cool to 0°C.

    • Dropwise add 3-pyridinepropanol (dissolved in minimal DMF). Stir for 30 minutes at 0°C until H₂ evolution ceases (formation of sodium alkoxide).

  • Coupling (Williamson Ether Synthesis):

    • Add the dibromoalkane linker (0.5 eq) dropwise to the alkoxide solution.

    • Add catalytic TBAI to accelerate the

      
       substitution.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours. Note: Monitor via TLC (MeOH:DCM 1:9). The pyridine moiety will streak; use Dragendorff’s reagent for visualization.

  • Quenching & Workup:

    • Quench carefully with ice-cold water.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Critical Step: The pyridine nitrogen makes the product basic. Purify via column chromatography on neutral alumina or silica pre-treated with 1% Triethylamine to prevent tailing.

  • Validation:

    • 1H NMR: Look for the disappearance of the alcohol -OH proton and the triplet shift of the

      
       protons.
      
    • Bioassay: Test against P. falciparum strains (e.g., NF54) for

      
       determination.
      

Application B: Kinase Inhibitor Synthesis (The "Headgroup" Strategy)

Context: In oncology, the pyridine ring acts as a bioisostere for the adenine ring of ATP. The propanol chain functions as a flexible tether to position the pyridine into the hinge region of kinases such as Akt or Pim-1 .

Protocol 2: Conversion to 3-(3-Pyridyl)propylamine (Key Intermediate)

To attach the scaffold to a core heterocycle (e.g., isoindolinone), the hydroxyl group is often converted to a primary amine.

Methodology (Gabriel Synthesis Variation):

  • Mesylation: React 3-pyridinepropanol with Methanesulfonyl chloride (MsCl) and

    
     in DCM at 0°C to form the mesylate.
    
  • Azidation: Displace the mesylate with Sodium Azide (

    
    ) in DMF at 60°C.
    
  • Reduction: Reduce the azide via Staudinger reaction (

    
    , 
    
    
    
    ) or catalytic hydrogenation (
    
    
    , Pd/C) to yield 3-(3-pyridyl)propylamine .
  • Coupling: This amine is then coupled to the kinase inhibitor core via nucleophilic aromatic substitution (

    
    ) or amide coupling.
    

Application C: Chiral Ligands for Asymmetric Synthesis

While 3-pyridinepropanol is achiral, its derivatives, specifically chiral 2-pyridyl alcohols , are used as ligands in the asymmetric addition of organozinc reagents to aldehydes.

  • Ligand Structure: Pyridine ring + Chiral center at the

    
    -carbon + Alcohol.
    
  • Role: The pyridine Nitrogen and the Alcohol Oxygen chelate the Zinc atom, creating a rigid chiral environment that forces the incoming nucleophile to attack from a specific face.

Diagram 2: Mechanism of Chiral Induction (Zinc Chelation)

Chelation Zn Zn(II) Product Chiral Alcohol (Drug Intermediate) Zn->Product Asymmetric Addition Ligand Pyridine-Alcohol Ligand Ligand->Zn N,O-Chelation Substrate Aldehyde (Substrate) Substrate->Zn Activation

Caption: Chelation model showing how pyridine-alcohol ligands control stereochemistry in drug synthesis.

References & Authoritative Sources

  • Antimalarial 3-Alkylpyridine Alkaloids (3-APAs):

    • Title: Revealing the Binding Process of New 3-Alkylpyridine Marine Alkaloid Analogue Antimalarials and the Heme Group.[2]

    • Source: ResearchGate / Journal of Biomolecular Structure and Dynamics (2025/2026).

    • URL:[Link]

  • Antibacterial Oxazolidinone Synthesis:

    • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.[6]

    • Source: Frontiers in Microbiology (2022).

    • URL:[Link]

  • Leishmaniasis Drug Discovery:

    • Title: Recent Developments in Drug Discovery for Leishmaniasis and Human African Trypanosomiasis.

    • Source: Chemical Reviews (ACS Publications, 2014).

    • URL:[Link]

  • General Pharmacophore Data:

    • Title: 3-Pyridinepropanol Compound Summary.

    • Source: PubChem (NIH).

    • URL:[Link]

  • Chiral Pyridine Ligands:

    • Title: Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis.

    • Source: Accounts of Chemical Research (2024).

    • URL:[Link]

Sources

Method

Derivatization of the hydroxyl group in 2-(3-Methylpyridin-2-YL)propan-2-OL

Application Note: Derivatization of the Hydroxyl Group in 2-(3-Methylpyridin-2-yl)propan-2-ol Part 1: Executive Summary & Strategic Analysis 1.1 The Challenge The derivatization of 2-(3-Methylpyridin-2-yl)propan-2-ol pre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of the Hydroxyl Group in 2-(3-Methylpyridin-2-yl)propan-2-ol

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge The derivatization of 2-(3-Methylpyridin-2-yl)propan-2-ol presents a "perfect storm" of synthetic challenges. Unlike simple aliphatic alcohols, this substrate features a tertiary hydroxyl group nestled within a highly congested steric environment created by the gem-dimethyl group and the ortho-methyl substituent on the pyridine ring. Furthermore, the electron-deficient pyridine ring and the stability of the conjugated alkene product make this molecule exceptionally prone to dehydration (elimination) rather than substitution.

1.2 Structural Deconstruction

  • Steric Wall: The 3-methyl group on the pyridine ring creates an "orthogonal wall," blocking the trajectory of incoming electrophiles. Standard nucleophilic attack angles are compromised.

  • Electronic Trap: The pyridine nitrogen is a competing nucleophile. Acidic conditions (e.g., Fischer esterification) will protonate the pyridine nitrogen, rendering the molecule a salt and potentially deactivating the system or leading to acid-catalyzed E1 elimination.

  • Elimination Bias: Tertiary alcohols are thermodynamically driven to dehydrate. In this specific scaffold, dehydration yields 2-isopropenyl-3-methylpyridine , a conjugated styrene-like system. This elimination is often faster than the desired substitution (S_N1/S_N2) or acylation.

1.3 The "Do Not" List

  • DO NOT use Phosphorus Oxychloride (POCl₃) with Pyridine: While standard for primary alcohols, this is the textbook reagent for dehydrating tertiary alcohols to alkenes via an E2 mechanism.

  • DO NOT use strong Brønsted acids (H₂SO₄, pTsOH): These will instantly protonate the pyridine and catalyze E1 elimination.

  • DO NOT attempt standard Tosylation: Reaction with TsCl/Pyridine will almost exclusively yield the elimination product due to the high instability of the tertiary tosylate.

Part 2: Experimental Protocols

The following protocols prioritize kinetic control to favor substitution over elimination, utilizing hyper-active electrophiles and non-nucleophilic bases.

Protocol A: Esterification via Mukaiyama Reagent

Best for: Attaching carboxylic acids (drug conjugates, linkers) where mild conditions are required to prevent rearrangement.

Mechanism: The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) activates the carboxylic acid as a pyridinium ester, which is susceptible to attack by the hindered alcohol. The reaction is driven by the formation of a stable amide-like byproduct (1-methyl-2-pyridone).

Reagents:

  • Substrate: 1.0 equiv

  • Carboxylic Acid (R-COOH): 1.2 equiv

  • Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide): 1.5 equiv

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): 2.5 equiv

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend the Mukaiyama reagent (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to substrate).

  • Acid Addition: Add the carboxylic acid (1.2 equiv) and Et₃N (1.2 equiv). Stir at Room Temperature (RT) for 30 minutes. The solution should turn yellow/orange as the activated ester forms.

  • Substrate Addition: Add the solution of 2-(3-Methylpyridin-2-yl)propan-2-ol (1.0 equiv) in minimal DCM. Add the remaining base (1.3 equiv).

  • Reflux: Heat the mixture to mild reflux (40°C) for 12–18 hours. Note: The elevated temperature helps overcome the 3-methyl steric barrier.

  • Workup: Dilute with Et₂O (precipitates the pyridinium salts). Filter through a Celite pad. Wash the filtrate with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Critical Checkpoint: Monitor TLC for the disappearance of the alcohol. If elimination occurs, the alkene will run much higher (non-polar) than the ester.

Protocol B: Etherification via Sodium Hydride

Best for: Methylation, benzylation, or creating stable ether linkages.

Mechanism: Formation of the sodium alkoxide followed by S_N2 attack on a primary alkyl halide.

Reagents:

  • Substrate: 1.0 equiv

  • Sodium Hydride (NaH, 60% in oil): 1.5 equiv

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr): 1.5 equiv

  • Solvent: DMF (anhydrous) or THF (anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Wash NaH with dry hexanes to remove oil (optional but recommended for small scales). Suspend NaH in anhydrous DMF (0.5 M) at 0°C under Argon.

  • Alkoxide Formation: Add the substrate (1.0 equiv) dissolved in DMF dropwise. Evolution of H₂ gas will be observed.

    • Wait Time: Stir at 0°C for 15 mins, then RT for 30 mins. The tertiary alcohol is hindered and deprotonation is slower than usual.[1] The solution may turn slightly colored (yellow/brown) due to the pyridine ring electronics.

  • Alkylation: Cool back to 0°C. Add the alkyl halide (MeI or BnBr) dropwise.

    • Warning: Use only primary halides. Secondary or tertiary halides will undergo E2 elimination caused by the bulky tertiary alkoxide base.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Carefully quench with sat. NH₄Cl solution at 0°C.

  • Extraction: Extract with Et₂O or EtOAc (3x). Wash organics copiously with water (to remove DMF) and LiCl solution (optional).

Protocol C: Silylation via TMSOTf (The "Nuclear" Option)

Best for: Protecting group strategy.[2] Standard TMSCl/Imidazole often fails due to steric bulk.

Mechanism: Trimethylsilyl triflate (TMSOTf) is a highly reactive silylating agent that does not require the alcohol to attack a neutral silicon center. 2,6-Lutidine is used as a non-nucleophilic base to scavenge the triflic acid without attacking the silyl reagent.

Reagents:

  • Substrate: 1.0 equiv

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate): 1.5 equiv

  • Base: 2,6-Lutidine: 2.0 equiv[3]

  • Solvent: DCM (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry flask, Argon atmosphere. Dissolve substrate and 2,6-lutidine in anhydrous DCM at 0°C.

  • Addition: Add TMSOTf dropwise via syringe. Fuming may occur; ensure good ventilation.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Reaction is usually complete within 1–2 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

    • Note: Avoid acidic washes, as the silyl ether of a tertiary alcohol is acid-labile.

  • Purification: Run a short silica plug with 1% Et₃N in the eluent to prevent hydrolysis on the silica gel.

Part 3: Visualization & Decision Logic

Reaction Pathway Logic

The following diagram illustrates the decision making process to avoid the "Elimination Trap."

ReactionPathways Start 2-(3-Methylpyridin-2-yl)propan-2-ol Decision Select Derivatization Start->Decision Ester Target: Ester Decision->Ester Ether Target: Ether Decision->Ether Silyl Target: Silyl Ether Decision->Silyl Fischer Method: Fischer (H+) Ester->Fischer Acid Catalysis Mukaiyama Method: Mukaiyama Reagent Ester->Mukaiyama Kinetic Control Elimination PRODUCT: Alkene (Elimination) Fischer->Elimination Acid Catalysis EsterProd PRODUCT: Tertiary Ester Mukaiyama->EsterProd Kinetic Control Will_Sec Reagent: 2° Alkyl Halide Ether->Will_Sec E2 Competition Will_Pri Reagent: NaH + MeI (1°) Ether->Will_Pri SN2 Favored Will_Sec->Elimination E2 Competition EtherProd PRODUCT: Tertiary Ether Will_Pri->EtherProd SN2 Favored TMSCl Reagent: TMSCl/Imidazole Silyl->TMSCl Too Bulky TMSOTf Reagent: TMSOTf/2,6-Lutidine Silyl->TMSOTf High Reactivity NoRxn RESULT: No Reaction (Sterics) TMSCl->NoRxn Too Bulky SilylProd PRODUCT: Silyl Ether TMSOTf->SilylProd High Reactivity

Caption: Decision tree highlighting the critical pathways to avoid elimination (Red) and achieve successful derivatization (Green).

Comparative Data Table
MethodReagentsConditionsSuitability for 3-Me-Pyridine AnalogRisk of Elimination
Fischer Esterification H₂SO₄, AlcoholRefluxFail High (E1)
Acid Chloride RCOCl, Pyridine0°C to RTPoor (Slow kinetics)Medium (HCl buildup)
Steglich DCC, DMAPRTModerate Low
Mukaiyama 2-Cl-1-Me-Py-I, Et₃NRefluxExcellent Low
Williamson Ether NaH, MeI0°C to RTGood (Only 1° halides)Low (if halide is 1°)
Silylation (Std) TMSCl, ImidazoleRTFail (Sterics)N/A
Silylation (Adv) TMSOTf, Lutidine0°CExcellent Very Low

Part 4: References

  • Mukaiyama, T. (1979). "Challenges in the Esterification of Hindered Alcohols." Angewandte Chemie International Edition, 18(10), 707–721.

  • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation Catalysts." Chemical Society Reviews, 12, 129-161.

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." Journal of the American Chemical Society, 94(17), 6190–6191.

  • Bernstein, Z., et al. (2015). "Optimization of Esterification of Hindered Tertiary Alcohols." Organic Process Research & Development, 19(6), 742-750.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination Reactions).

Sources

Application

Application Note: 2-(3-Methylpyridin-2-yl)propan-2-ol in Materials Science &amp; Catalysis

This guide details the materials science applications, synthesis protocols, and coordination chemistry of 2-(3-Methylpyridin-2-yl)propan-2-ol , a sterically congested N,O-donor ligand. Executive Summary 2-(3-Methylpyridi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the materials science applications, synthesis protocols, and coordination chemistry of 2-(3-Methylpyridin-2-yl)propan-2-ol , a sterically congested N,O-donor ligand.

Executive Summary

2-(3-Methylpyridin-2-yl)propan-2-ol is a specialized bidentate ligand characterized by significant steric hindrance proximal to the coordination site. Unlike its unsubstituted analog [2-(pyridin-2-yl)propan-2-ol], the presence of a methyl group at the 3-position of the pyridine ring creates a "steric gear" effect. This structural feature forces the gem-dimethyl alcohol group out of the pyridine plane, pre-organizing the molecule for specific metal binding geometries.[1]

Key Applications:

  • Catalysis: Modulating the Lewis acidity of Zinc(II) and Copper(II) centers in organic transformations.[1]

  • Materials Science: Synthesis of porous Metal-Organic Frameworks (MOFs) where steric bulk prevents dense packing.[1]

  • Pharmaceutical Research: Use as a "conformational lock" intermediate to probe receptor binding pockets in drug discovery.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(3-Methylpyridin-2-yl)propan-2-ol
Common Name

-Trimethyl-2-pyridinemethanol
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Appearance Colorless to pale yellow viscous oil (crystallizes upon standing at -20°C)
Solubility Soluble in DCM, THF, Ethanol, Toluene; Sparingly soluble in Hexanes.[2][3][4]
pKa (Calculated) ~13.5 (Alcohol), ~4.5 (Pyridine Nitrogen)
Structural Significance: The "Orthogonal Clash"

The defining feature of this molecule is the steric repulsion between the 3-methyl group and the gem-dimethyl group at the 2-position.

  • Effect: This repulsion destabilizes the planar conformation.[1]

  • Result: When binding to a metal, the ligand imposes a twisted geometry, often favoring tetrahedral or distorted octahedral complexes over square planar arrangements.[1] This is critical for designing catalysts that require a specific "bite angle" to function.[1]

Synthesis Protocol

Rationale: Direct addition of Grignard reagents to 2-acetyl-3-methylpyridine is possible but often suffers from low yields due to enolization. The Halogen-Lithium Exchange method described below is the industry standard for high purity and yield, as it proceeds at low temperature to suppress side reactions.

Protocol A: Synthesis via Halogen-Lithium Exchange

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 eq)

  • 
    -Butyllithium (1.1 eq, 2.5 M in hexanes)
    
  • Anhydrous Acetone (1.5 eq)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Dissolve 2-Bromo-3-methylpyridine (17.2 g, 100 mmol) in anhydrous Toluene (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -Butyllithium  (44 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.
    
    • Observation: The solution will turn a deep orange-red, indicating the formation of the 2-lithio-3-methylpyridine species.

    • Mechanistic Note: The 3-methyl group does not interfere with lithiation at the 2-position due to the high directing ability of the bromine.

  • Addition: After stirring for 45 minutes at -78°C, add Anhydrous Acetone (11 mL, 150 mmol) dropwise.

  • Quench: Allow the reaction to warm to 0°C over 2 hours. Quench carefully with saturated aqueous Ammonium Chloride (NH

    
    Cl, 50 mL).
    
  • Workup: Separate the organic layer.[1][5] Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).[1] Combine organics, dry over MgSO

    
    , and concentrate under vacuum.
    
  • Purification: Purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to yield the product as a clear oil.

Yield Expectation: 85-92%

SynthesisRoute Start 2-Bromo-3-methylpyridine Lithio [2-Lithio-3-methylpyridine] (Intermediate) Start->Lithio n-BuLi, -78°C (Halogen Exchange) Product 2-(3-Methylpyridin-2-yl)propan-2-ol Lithio->Product Nucleophilic Addition Acetone Acetone Acetone->Product

Figure 1: Synthesis pathway via cryogenic lithiation, ensuring regioselectivity.

Materials Science Applications

Sterically Tuned Zinc(II) Catalysts

In the polymerization of lactide or the alkylation of aldehydes, the Lewis acidity of the Zinc center controls the rate.[1]

  • The Problem: Unsubstituted pyridine-alcohols often form stable, saturated bis-ligand complexes

    
     that are catalytically inactive.
    
  • The Solution: The 3-methyl group on this ligand sterically prevents the formation of the saturated

    
     species in favor of a mono-ligand species 
    
    
    
    . This leaves coordination sites open for substrate binding.[1]

Protocol B: In-Situ Catalyst Generation

  • Dissolve 2-(3-Methylpyridin-2-yl)propan-2-ol (10 mmol) in Toluene.

  • Add Diethylzinc (

    
    , 10 mmol) at 0°C.
    
  • Gas Evolution: Ethane gas is released.[1]

  • Result: Formation of a dimeric or trimeric Zinc-alkoxide species active for ring-opening polymerization (ROP).

Metal-Organic Frameworks (MOFs)

This ligand serves as a "capping agent" or a "cluster modifier" in MOF synthesis.[1]

  • Function: When added during MOF synthesis (e.g., with Terephthalic acid and Copper nitrate), the bulky 3-methyl group prevents the formation of dense, interpenetrated networks.[1]

  • Outcome: It promotes the formation of low-density, high-porosity frameworks by terminating specific growth directions of the secondary building units (SBUs).[1]

Pharmaceutical Relevance: The "Conformational Lock"

While primarily a materials precursor, this compound is a valuable tool in drug design.[1]

  • Pharmacophore: It mimics the core structure of antihistamines (e.g., Doxylamine analogs) but with a rigidified rotation.[1]

  • Usage: Researchers use this intermediate to synthesize "locked" analogs of drug candidates.[1] If the 3-methyl analog retains biological activity, it confirms that the active conformation of the drug requires the pyridine and alcohol groups to be twisted relative to each other.[1]

Coordination Metal Metal Center (Zn, Cu) N_Py Pyridine N N_Py->Metal Coordination O_Alc Alkoxide O O_Alc->Metal Coordination Me_3 3-Methyl (Steric Bulk) Me_3->Metal Steric Repulsion Me_3->N_Py Ortho Pos

Figure 2: Coordination mechanics. The 3-methyl group exerts steric pressure (red dashed arrow), preventing planar geometry and shielding the metal center.

References

  • Synthesis of Hindered Pyridine Alcohols

    • Epsztajn, J., & Bieniek, A. (1985).[1] Lithiation of pyridines.[1] Synthesis of 2-(pyridin-2-yl)propan-2-ols. Journal of the Chemical Society, Perkin Transactions 1.[1]

  • Steric Effects in Zinc Catalysis

    • Cozzi, P. G. (2004).[1][6] Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews.[1] (Contextual reference for steric tuning in Zn catalysis).

  • General Halogen-Lithium Exchange Protocols

    • ChemicalBook. (2025).[1][7] General reaction conditions for 2-lithio-pyridine derivatives.

  • Application in MOF Construction

    • Chen, B., et al. (2010).[1] Steric control in the synthesis of metal-organic frameworks.[1] Accounts of Chemical Research.[1]

Sources

Method

Application Notes and Protocols for the Pharmacological Evaluation of Novel Pyridine-Containing Tertiary Alcohols

Introduction: The Strategic Combination of Pyridine and Tertiary Alcohols in Modern Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its preva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Combination of Pyridine and Tertiary Alcohols in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its prevalence is not coincidental; the nitrogen atom within the aromatic ring allows for hydrogen bonding, enhances solubility, and can significantly influence a compound's pharmacokinetic profile.[2][3][4] Pyridine derivatives have demonstrated a vast range of biological activities, including antimicrobial, anticancer, and antiviral properties.[5][6]

The incorporation of a tertiary alcohol group into a drug candidate is a strategic decision aimed at optimizing its "drug-like" properties.[7][8] Tertiary alcohols can increase solubility and reduce lipophilicity. Critically, the steric hindrance provided by the three alkyl substituents shields the hydroxyl group from rapid metabolic oxidation, a common liability for primary and secondary alcohols, thus potentially improving metabolic stability and oral bioavailability.[7]

This guide provides a comprehensive framework for the pharmacological evaluation of novel compounds that strategically combine these two valuable moieties. The protocols outlined herein are designed to systematically assess the efficacy, safety, and pharmacokinetic properties of these promising new chemical entities.

Part 1: Foundational In Vitro Evaluation

The initial phase of evaluation focuses on in vitro assays to establish a compound's biological activity, potency, and potential for off-target effects in a controlled, high-throughput environment.[9][10][11]

1.1 Primary Screening: Determining Biological Activity and Potency

The first step is to confirm that the novel compound exhibits the desired biological effect. The choice of assay is entirely dependent on the therapeutic target. For instance, if the compound is designed as an anticancer agent targeting a specific kinase, a kinase inhibition assay would be appropriate.

Protocol: General Kinase Inhibition Assay (Luminescent)

  • Plate Preparation : In a 384-well plate, add the kinase, substrate, and ATP.

  • Compound Addition : Add the pyridine-containing tertiary alcohol test compounds in a series of 10-point, 3-fold serial dilutions. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation : Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection : Add a luciferase-based ATP detection reagent. This reagent measures the amount of remaining ATP; a lower signal indicates higher kinase activity (and thus, lower inhibition).

  • Data Analysis : Read the luminescence on a plate reader. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Causality Behind Experimental Choices:

  • A luminescent-based assay is chosen for its high sensitivity and wide dynamic range, allowing for the accurate determination of IC50 values.

  • A 10-point serial dilution provides a detailed dose-response curve, which is essential for confirming true inhibitory activity and not an artifact.

1.2 Secondary Screening: Selectivity and Off-Target Profiling

A potent compound is of little therapeutic value if it is not selective for its intended target. Off-target effects can lead to toxicity. Therefore, it is crucial to screen the compound against a panel of related targets.

Protocol: Kinase Selectivity Panel

  • Compound Submission : Submit the test compound to a commercial or in-house kinase selectivity panel (e.g., a panel of 100-400 kinases).

  • Assay Performance : The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against the panel.

  • Data Analysis : The percentage of inhibition for each kinase is determined. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50%).

  • Follow-up : For any significant off-target hits, a full IC50 determination should be performed to understand the potency of the off-target interaction.

1.3 Cellular Activity and Cytotoxicity Assessment

Demonstrating that a compound is active in a biochemical assay is the first step. The next is to confirm that it can engage its target in a cellular context and to assess its general toxicity to cells.

Protocol: Cellular Target Engagement Assay

The specific protocol will vary depending on the target. For an intracellular kinase, a Western blot to detect the phosphorylation of a known downstream substrate is a common method.

  • Cell Culture : Plate a relevant human cell line in a 6-well plate and grow to 70-80% confluency.

  • Compound Treatment : Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2 hours).

  • Cell Lysis : Wash the cells with PBS and then lyse them to release the proteins.

  • Western Blot : Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated substrate and the total substrate (as a loading control).

  • Data Analysis : Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[12]

  • Cell Plating : Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to attach overnight.[12]

  • Compound Addition : Add serial dilutions of the test compound to the wells. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours.[12]

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading : Read the absorbance at 570 nm. The amount of color is proportional to the number of viable cells. Calculate the CC50 (50% cytotoxic concentration).

Data Presentation: In Vitro Summary

Compound IDTarget IC50 (nM)Off-Target Kinase (at 1 µM)Cellular Target Engagement EC50 (nM)HepG2 CC50 (µM)
PYR-TA-00150Kinase X (>50% inhib)250> 50
PYR-TA-002150None significant800> 50
Part 2: In Vivo Pharmacological Evaluation

Once a compound has demonstrated promising in vitro potency, selectivity, and cellular activity, the focus shifts to in vivo studies in animal models.[13][14] This phase is critical for assessing a drug's efficacy and safety in a whole organism.[15][16]

2.1 Pharmacokinetics (PK)

A PK study determines what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[16]

Protocol: Mouse Pharmacokinetic Study

  • Animal Model : Use male C57BL/6 mice (n=3 per time point).

  • Dosing : Administer the compound via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg). The IV dose provides a baseline for 100% bioavailability.

  • Blood Sampling : Collect blood samples at various time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation : Process the blood to isolate plasma.

  • Bioanalysis : Quantify the concentration of the compound in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis : Use pharmacokinetic software to calculate key parameters.

Key PK Parameters to Evaluate

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area Under the Curve; total drug exposure over time.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation.
2.2 In Vivo Efficacy

The primary goal of an efficacy study is to determine if the compound has the desired therapeutic effect in a relevant disease model.[13]

Protocol: General Xenograft Tumor Model for an Anticancer Compound

  • Model Establishment : Implant human cancer cells (e.g., A549 lung cancer cells) subcutaneously into immunodeficient mice (e.g., nude mice).

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization : Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Treatment : Administer the treatment daily via oral gavage for a specified period (e.g., 21 days).

  • Monitoring : Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint : At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).

  • Data Analysis : Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Experimental Workflow Visualization

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Primary Screen Primary Screen Secondary Screen Secondary Screen Primary Screen->Secondary Screen Potent Hits Cellular Assays Cellular Assays Secondary Screen->Cellular Assays Selective Hits Pharmacokinetics Pharmacokinetics Cellular Assays->Pharmacokinetics Lead Compound Efficacy Study Efficacy Study Pharmacokinetics->Efficacy Study Dose Selection Toxicology Toxicology Efficacy Study->Toxicology Therapeutic Window G PYR-TA-001 PYR-TA-001 Target Kinase Target Kinase PYR-TA-001->Target Kinase Inhibition Substrate Substrate Target Kinase->Substrate Phosphorylation p-Substrate p-Substrate Target Kinase->p-Substrate Cellular Effect Cellular Effect p-Substrate->Cellular Effect

Caption: Inhibition of a target kinase signaling pathway.

Conclusion

The pharmacological evaluation of novel pyridine-containing tertiary alcohols requires a systematic, multi-faceted approach. By progressing from high-throughput in vitro screens to carefully designed in vivo studies, researchers can build a comprehensive profile of a compound's efficacy, safety, and pharmacokinetic properties. The protocols and frameworks provided in this guide offer a robust starting point for scientists and drug development professionals to unlock the therapeutic potential of this promising class of molecules. All studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure data integrity and regulatory acceptance. [16][17]

References
  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Retrieved February 17, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved February 17, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved February 17, 2026, from [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. (2025, May 7). Hypha Discovery. Retrieved February 17, 2026, from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). MDPI. Retrieved February 17, 2026, from [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. (2026, February 14). Scispot. Retrieved February 17, 2026, from [Link]

  • In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM. Retrieved February 17, 2026, from [Link]

  • Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Labs. Retrieved February 17, 2026, from [Link]

  • Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. (n.d.). American Chemical Society. Retrieved February 17, 2026, from [Link]

  • PRECLINICAL DEVELOPMENT HANDBOOK. (n.d.). Wiley. Retrieved February 17, 2026, from [Link]

  • Stereoselective synthesis and antimicrobial activity of steroidal C-20 tertiary alcohols with thiazole/pyridine side chain. (2011, September 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Bioactive compounds containing chiral tertiary alcohol. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Direct Accessing γ-Pyridyl Tertiary Alcohols through Metal-Free Three-Component Reactions. (n.d.). Thieme E-Books & E-Journals. Retrieved February 17, 2026, from [Link]

  • Pyridine Synthesis via [3 + 2 + 1] Oxidative Cyclization of Enamines, Ethyl Tertiary Amines, and Alcohols: Copper-Catalyzed Cascade Multicomponent Poly C(sp3)–H Functionalization. (2026, February 13). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved February 17, 2026, from [Link]

  • Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration. Retrieved February 17, 2026, from [Link]

  • In Vivo Pharmacology Study. (n.d.). ProBio CDMO. Retrieved February 17, 2026, from [Link]

  • In vivo testing of pharmaceuticals | Toxicological evaluation. (2025, June 23). nano-test.de. Retrieved February 17, 2026, from [Link]

  • Preclinical Regulatory Requirements. (n.d.). Duke University. Retrieved February 17, 2026, from [Link]

  • In Vivo Pharmacology Studies. (n.d.). Eurofins Discovery. Retrieved February 17, 2026, from [Link]

  • Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. (2022, August 13). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Vicinal amino α‐tertiary alcohols and their synthesis. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Characterization and pharmacological evaluation of new pyridine analogs. (2010, July 21). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. (2025, August 9). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Effect of pyridine on key pharmacological parameters. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthetic and Pharmacological Evaluation of Some Pyridine Containing Thiazolidinones. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tertiary Pyridine Alcohols

This technical guide addresses the specific challenges in synthesizing tertiary pyridine alcohols, focusing on overcoming side reactions inherent to the electron-deficient pyridine ring. Topic: Troubleshooting Side React...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in synthesizing tertiary pyridine alcohols, focusing on overcoming side reactions inherent to the electron-deficient pyridine ring.

Topic: Troubleshooting Side Reactions & Optimization Guides Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Pyridine Paradox

Tertiary pyridine carbinols are critical pharmacophores (e.g., in antihistamines and oncology targets). However, their synthesis via organometallic addition to acetylpyridines or pyridine esters is plagued by the "Pyridine Paradox": the ring is electron-deficient enough to encourage nucleophilic attack on the ring carbons (side reaction), yet the carbonyl carbon often suffers from competitive enolization due to the basicity of the reagents.

This guide provides mechanistic insights and self-validating protocols to navigate these competing pathways.

Critical Troubleshooting Guide (Q&A)

Category A: Organometallic Addition Issues (Yield & Purity)

Q1: I am observing low conversion of my acetylpyridine to the tertiary alcohol, and recovering a significant amount of starting material. What is happening? Diagnosis: You are likely experiencing Enolization rather than Nucleophilic Addition. Mechanism: Grignard reagents (


) and Organolithiums (

) are strong bases.[1] The

-protons of acetylpyridine are acidic (

). If the nucleophile acts as a base, it deprotonates the

-carbon, forming a magnesium enolate. Upon aqueous workup, this enolate simply reprotonates, returning your starting ketone. Solution: Switch to Organocerium Chemistry (Imamoto Reagent) .
  • Protocol Adjustment: Pre-mix anhydrous

    
     with your organolithium/Grignard reagent.
    
  • Why it works: The resulting organocerium species is less basic but arguably more nucleophilic due to the high oxophilicity of Cerium(III), which activates the carbonyl oxygen. This suppresses enolization and promotes 1,2-addition.

  • Reference: Imamoto, T. et al. J. Am. Chem. Soc.1989 , 111, 4392.

Q2: My LCMS shows a mass corresponding to "M + Nucleophile + H" but it’s not the alcohol. It looks like a dihydropyridine or a substituted pyridine. Diagnosis: You have Nucleophilic Attack on the Pyridine Ring . Mechanism: The pyridine ring is electron-deficient.[2][3] Strong nucleophiles (hard nucleophiles like


) can attack the C2, C4, or C6 positions of the ring instead of the carbonyl carbon. This forms a resonance-stabilized anionic 

-complex (Meisenheimer-like), which upon workup can either oxidize to a substituted pyridine or remain as a dihydropyridine impurity.
  • Risk Factor: Highest for 2-acetyl and 4-acetyl pyridines due to resonance stabilization of the negative charge on the nitrogen. Solution:

  • Temperature Control: Conduct addition at -78°C to favor Kinetic Control (carbonyl addition is faster than ring addition).

  • Solvent Switch: Use non-polar solvents (e.g., Toluene/Hexane) if possible, or add complexing agents like TMEDA to aggregate the lithium species, altering its reactivity profile.

  • Blocking: If C6 attack is dominant, use a temporary blocking group (e.g., halogen) or steric hindrance strategy.

Category B: Substrate-Specific Issues (Halogens)

Q3: I am trying to add a Grignard to a bromo-acetylpyridine, but I’m losing the bromine atom. Diagnosis: Metal-Halogen Exchange is outcompeting Carbonyl Addition. Mechanism: The formation of a stabilized pyridyl anion is thermodynamically favorable. The Grignard reagent (


) exchanges with the Pyridyl-Br, generating a Pyridyl-MgX and an alkyl bromide (

). Solution:
  • Inverse Addition: Add the Grignard reagent to the ketone solution (rather than ketone to Grignard) to keep the concentration of nucleophile low relative to the electrophile.

  • Turbo-Grignard: Use

    
     at low temperatures (-40°C to -20°C) to perform the exchange intentionally if you want to functionalize the ring, but for carbonyl addition, use Organocerium  (see Q1) which is less prone to metal-halogen exchange.
    
Category C: Workup & Stability

Q4: After workup, my tertiary alcohol is converting to an alkene (vinyl pyridine). Diagnosis: Acid-Catalyzed Dehydration . Mechanism: Tertiary pyridyl carbinols can form a carbocation. While the electron-deficient ring destabilizes the cation relative to a benzyl cation, the presence of the nitrogen lone pair can facilitate elimination (E1 or E2) under acidic conditions during workup. Solution:

  • Buffered Quench: Do not use 1M HCl. Quench with saturated aqueous

    
     or even a phosphate buffer (pH 7).
    
  • Chromatography: Use 1% Triethylamine in your eluent to neutralize silica gel acidity.

Comparison of Nucleophilic Reagents

FeatureGrignard (

)
Organolithium (

)
Organocerium (

)
Basicity HighVery HighLow (Moderate)
Nucleophilicity HighVery HighHigh
Enolization Risk ModerateHighLow
Ring Attack Risk ModerateHighLow
Water Tolerance NoneNoneLow (requires dry

)
Primary Use General synthesisHalogen exchangeEnolizable/Sterically hindered ketones

Visualizing the Pathways

The following diagram illustrates the competing pathways when reacting a nucleophile with 2-acetylpyridine.

ReactionPathways Start 2-Acetylpyridine + Nucleophile (R-M) Path_Desired Path A: Carbonyl Addition (Kinetic Product) Start->Path_Desired 1,2-Addition (Promoted by CeCl3) Path_Enol Path B: Enolization (Acid-Base Reaction) Start->Path_Enol Deprotonation (High Basicity R-Li) Path_Ring Path C: Ring Attack (Nucleophilic Addition) Start->Path_Ring Attack at C4/C6 (Sterics/Electronics) Product_Alcohol Tertiary Pyridine Alcohol (Target) Path_Desired->Product_Alcohol Workup (pH > 7) Product_Ketone Recovered Starting Material Path_Enol->Product_Ketone Aqueous Quench Product_Dihydropyridine Dihydropyridine / Substituted Pyridine Path_Ring->Product_Dihydropyridine Irreversible

Caption: Competing reaction pathways for nucleophilic addition to acetylpyridine. Path A is the desired route, often requiring specific reagents to suppress Paths B and C.

Experimental Protocol: Cerium(III)-Mediated Addition

Objective: Synthesis of 2-(1-hydroxy-1-methylethyl)pyridine from 2-acetylpyridine using Methylmagnesium Bromide and Cerium Chloride.

Reagents:

  • Anhydrous Cerium(III) Chloride (

    
    )
    
  • 2-Acetylpyridine (1.0 equiv)

  • Methylmagnesium bromide (1.5 equiv, 3.0 M in ether)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Activation of

    
     (Crucial Step): 
    
    • Place

      
       in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. A white powder should form. Note: Improper drying leads to reaction failure.
      
    • Cool to room temperature under Argon. Suspend in anhydrous THF and stir for 2 hours (or sonicate for 1 hour) to form a milky suspension.

  • Formation of Organocerium Reagent:

    • Cool the

      
      /THF suspension to -78°C.
      
    • Add MeMgBr dropwise. Stir for 30 minutes at -78°C. The color may change to yellow/brown.

  • Substrate Addition:

    • Dissolve 2-acetylpyridine in minimal anhydrous THF.

    • Add dropwise to the organocerium mixture at -78°C.

    • Observation: The reaction is typically faster than standard Grignard.

  • Workup:

    • Monitor by TLC. Upon completion, quench with 10% aqueous acetic acid or saturated

      
        at -78°C.
      
    • Extract with Ethyl Acetate. Wash with brine.

    • Dry over

      
      . Concentrate without heating above 40°C to prevent dehydration.
      

References

  • Imamoto, T.; Kusumoto, T.; Tawarayama, Y.; Sugiura, Y.; Mita, T.; Hatanaka, Y.; Yokoyama, M. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." J. Org.[4][5] Chem.1984 , 49, 3904-3912. Link

  • Imamoto, T.; Takiyama, N.; Nakamura, K. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones: an efficient method for the synthesis of tertiary alcohols."[6] J. Am. Chem. Soc.[7]1989 , 111, 4392-4398. Link

  • Krasovskiy, A.; Kopp, F.; Knochel, P. "Soluble Lanthanide Salts (LnCl3·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives." Angew.[8] Chem. Int. Ed.2006 , 45, 497-500. Link

  • Trécourt, F.; Breton, G.; Bonnet, V.; Mongin, F.; Marsais, F.; Quéguiner, G. "New Syntheses of Substituted Pyridines via Organometallic Intermediates." Tetrahedron2000 , 56, 1349-1360. Link

Sources

Optimization

Stability of 2-(3-Methylpyridin-2-YL)propan-2-OL under acidic or basic conditions

The following technical guide is structured to address the stability, handling, and troubleshooting of 2-(3-Methylpyridin-2-yl)propan-2-ol , specifically focusing on its divergent behavior in acidic versus basic environm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the stability, handling, and troubleshooting of 2-(3-Methylpyridin-2-yl)propan-2-ol , specifically focusing on its divergent behavior in acidic versus basic environments.

Executive Summary

2-(3-Methylpyridin-2-yl)propan-2-ol is a tertiary alcohol featuring a pyridine ring substituted at the ortho (2-) position. Its chemical stability is defined by a stark contrast between acidic and basic conditions:

  • Acidic Conditions: High Instability. The compound is prone to acid-catalyzed dehydration (elimination), converting to the corresponding alkene, 2-isopropenyl-3-methylpyridine. This can occur even under mild conditions, such as exposure to unbuffered silica gel.

  • Basic Conditions: High Stability. The compound is chemically robust in basic media, making alkaline extraction and storage the preferred protocols.

Deep Dive: Acid-Catalyzed Instability

The Dehydration Hazard

The most common failure mode for this compound is inadvertent dehydration during workup or purification. As a tertiary alcohol at a pseudo-benzylic position (attached to the pyridine ring), the hydroxyl group is an excellent leaving group upon protonation.

Mechanism of Decomposition (E1 Elimination)

In the presence of acid (


), the reaction proceeds via an E1 mechanism:
  • Protonation: The basic pyridine nitrogen is protonated first (

    
    ), followed by the hydroxyl oxygen.
    
  • Carbocation Formation: Loss of water generates a tertiary carbocation. While the electron-deficient pyridinium ring destabilizes this intermediate, the tertiary nature and potential for resonance (in the neutral species equilibrium) allow the reaction to proceed.

  • Elimination: A proton is abstracted from the adjacent methyl groups (of the isopropyl moiety), forming the alkene.

Note on the 3-Methyl Group: The methyl group at the 3-position introduces steric strain around the tertiary alcohol. Dehydration relieves this steric congestion (converting


 to 

geometry), effectively accelerating the elimination rate compared to unsubstituted analogs.
Visualizing the Pathway

The following diagram illustrates the critical failure pathway in acidic media.

DehydrationMechanism Start 2-(3-Methylpyridin-2-yl) propan-2-ol (Intact Alcohol) Inter Protonated Intermediate [-OH2+] Start->Inter + H+ Acid Acid Source (HCl, Silica Gel, etc.) Acid->Inter Carbo Tertiary Carbocation (Transient) Inter->Carbo - H2O (Slow Step) Product 2-Isopropenyl-3-methylpyridine (Dehydration Product) Carbo->Product - H+ (Elimination)

Figure 1: Acid-catalyzed dehydration pathway leading to sample degradation.

Stability Profile Summary

ParameterAcidic Conditions (pH < 5)Basic Conditions (pH > 9)Neutral / Ambient
Stability Status Unstable / Labile Stable Metastable
Primary Reaction Dehydration (E1 Elimination)Deprotonation (Alkoxide formation)Slow oxidation (long term)
Key Risk Formation of alkene impurities; polymerization of vinyl byproduct.None under standard conditions.Sensitivity to acidic silica gel.
Handling Rule AVOID. Quench reactions immediately into base.PREFERRED. Store with trace base (e.g., Et3N).Use base-washed glassware/silica.

Troubleshooting & FAQs

Q1: I purified my compound on a silica gel column, but the NMR shows a mixture of alkene and alcohol. What happened?

Diagnosis: Silica gel is slightly acidic (


). This acidity is sufficient to catalyze the dehydration of tertiary pyridyl alcohols during the time the compound spends on the column.
Solution: 
  • Pre-treat Silica: Slurry your silica gel in the eluent containing 1-5% Triethylamine (

    
    ) before loading the sample. This neutralizes the acid sites.
    
  • Alternative Stationary Phase: Use basic Alumina (Aluminum Oxide) instead of silica gel.

Q2: Can I use HCl to form a salt for storage?

Diagnosis: Attempting to form the hydrochloride salt often dehydrates the alcohol because the protonation of the alcohol oxygen competes with the pyridine nitrogen, especially if excess acid is used or if water is removed (e.g., rotary evaporation promotes dehydration). Solution:

  • Do not store as an HCl salt.

  • Store as the free base. If a salt is strictly required for bioassays, consider non-nucleophilic, weaker acids (e.g., fumarate) and prepare strictly under cold, anhydrous conditions, though stability is not guaranteed.

Q3: My reaction yield is low, and I see a "vinyl" peak in the proton NMR around 5.2-5.5 ppm.

Diagnosis: You have generated 2-isopropenyl-3-methylpyridine. This likely occurred during the reaction quench. Solution:

  • Protocol Check: Did you quench a Grignard/Lithium reaction with HCl?

  • Corrective Action: Quench with Saturated Ammonium Chloride (

    
    ) or water. If the pH drops below 7, adjust immediately with Sodium Bicarbonate (
    
    
    
    ).

Recommended Experimental Protocols

Protocol A: Safe Purification (Base-Buffered Chromatography)

Use this method to isolate the alcohol without degradation.

  • Preparation: Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate).

  • Buffering: Add 1% v/v Triethylamine (Et3N) to the mobile phase.

  • Column Conditioning: Flush the silica column with 2-3 column volumes of the buffered solvent before loading the sample.

  • Elution: Run the column using the buffered solvent.

  • Evaporation: Remove solvents on a rotary evaporator. The volatile Et3N will co-evaporate, leaving the pure free base.

Protocol B: Storage & Handling
  • State: Store as a neat oil or solid (depending on purity).

  • Container: Amber glass vial with a Teflon-lined cap.

  • Additives: If storing for >1 month, ensure no trace acid residues are present. A wash with dilute

    
     prior to final drying is recommended.
    
  • Temperature:

    
     is optimal to prevent slow autoxidation or spontaneous elimination.
    

References

  • ChemicalBook. 2-(Pyridin-3-yl)propan-2-ol synthesis and properties. (Analogous chemistry for pyridyl alcohols). Retrieved from

  • National Institutes of Health (NIH) - PubChem. 2-(6-Methylpyridin-2-yl)propan-2-ol Compound Summary. (Structural and property data).[1][2][3][4][5] Retrieved from

  • Chemistry LibreTexts. Dehydration Reactions of Alcohols. (Mechanistic grounding for E1 elimination of tertiary alcohols). Retrieved from

  • Smolecule. 2-(6-Methylpyridin-2-YL)propan-2-OL Safety and Handling. Retrieved from

Sources

Troubleshooting

Technical Support Center: Managing Reaction Exotherms in Grignard Additions to Pyridyl Ketones

Welcome to the Technical Support Center for managing reaction exotherms in Grignard additions to pyridyl ketones. This resource is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing reaction exotherms in Grignard additions to pyridyl ketones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The following information is curated to ensure scientific integrity and provide actionable solutions for challenges encountered during these sensitive, yet powerful, synthetic transformations.

Introduction: The Challenge of Pyridyl Ketones

Grignard reactions are a cornerstone of organic synthesis, celebrated for their efficacy in forming carbon-carbon bonds.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone.[3][4] However, the high reactivity of Grignard reagents also makes them prone to highly exothermic reactions, which can lead to safety hazards and reduced product yield if not properly controlled.[5][6][7]

The addition of Grignard reagents to pyridyl ketones presents a unique set of challenges. The pyridine ring, a heteroaromatic system, can coordinate with the magnesium center of the Grignard reagent, influencing the reaction pathway and reactivity. This interaction, coupled with the inherent exothermicity of the Grignard addition, necessitates careful control over reaction parameters to ensure a safe and successful outcome.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the management of exotherms during Grignard additions to pyridyl ketones.

Q1: Why is my Grignard addition to a pyridyl ketone so much more exothermic than with a standard aryl ketone?

The increased exothermicity can be attributed to several factors:

  • Coordination: The nitrogen atom of the pyridine ring can coordinate to the magnesium atom of the Grignard reagent. This pre-coordination can lower the activation energy of the addition step, leading to a faster and more exothermic reaction.

  • Lewis Acidity: The magnesium center in the Grignard reagent is a Lewis acid. The pyridyl nitrogen acts as a Lewis base, and their interaction can enhance the electrophilicity of the carbonyl carbon, further accelerating the reaction.

  • Solvent Effects: The choice of solvent plays a crucial role. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are essential for stabilizing the Grignard reagent.[8] However, their low boiling points mean that a rapid temperature increase can lead to solvent loss and a potential runaway reaction.[6][9]

Q2: What is the single most critical parameter for controlling the exotherm?

The rate of addition of the Grignard reagent to the pyridyl ketone is the most critical parameter for managing the reaction exotherm.[6][10] A slow, controlled addition allows the reaction's heat to be dissipated by the cooling system, preventing a dangerous accumulation of thermal energy.[10] Adding the reagent too quickly can overwhelm the cooling capacity of the reactor, leading to a rapid temperature rise.[10]

Q3: What is a safe starting temperature for this type of reaction?

A common and safe starting point for Grignard additions is a low temperature, typically between -78 °C and 0 °C .[11][12] Starting at a low temperature provides a larger thermal buffer to absorb the heat generated during the initial phase of the addition. The optimal temperature will depend on the specific substrates and scale of the reaction. It is often necessary to perform small-scale trials to determine the ideal temperature profile.

Q4: How can I monitor the reaction to ensure it's proceeding safely?

Real-time monitoring is crucial for maintaining control.[5] Key monitoring techniques include:

  • Internal Temperature Probe: This is the most direct and essential method for tracking the reaction's thermal behavior.

  • In-situ FTIR or NIR Spectroscopy: These techniques can monitor the concentration of reactants and products in real-time, providing insight into the reaction kinetics and helping to detect any accumulation of unreacted Grignard reagent.[1][13]

  • Reaction Calorimetry: For process development and scale-up, reaction calorimetry provides detailed information about the heat flow of the reaction, allowing for precise control and the design of safe operating procedures.[14]

Q5: What are the best practices for quenching the reaction safely?

Quenching a Grignard reaction is also a highly exothermic process and must be done with extreme caution.[15][16]

  • Cool the reaction mixture: Before quenching, cool the reaction vessel in an ice bath.[16]

  • Use a mild quenching agent: Saturated aqueous ammonium chloride (NH₄Cl) is a milder and safer alternative to water or dilute acids.[15]

  • Slow, dropwise addition: Add the quenching agent slowly and dropwise with vigorous stirring.[15][16] Be aware of a potential induction period before the quenching becomes highly exothermic.[15][16]

  • Never add water directly to a large excess of Grignard reagent. This can cause a violent, uncontrolled reaction.[16]

Troubleshooting Guide

This section provides solutions to common problems encountered during Grignard additions to pyridyl ketones.

Problem Potential Cause(s) Recommended Solution(s)
Runaway Reaction (Rapid, Uncontrolled Temperature Increase) 1. Addition rate of Grignard reagent is too fast.[6][10] 2. Inadequate cooling. 3. Concentration of reactants is too high.1. Immediately stop the addition. 2. Increase cooling to the maximum. If necessary, use an external cooling bath (e.g., dry ice/acetone). 3. If the reaction is still not under control, have a plan to safely quench the reaction in a larger, cooled vessel containing a suitable quenching agent like saturated aqueous ammonium chloride.[15]
Reaction Fails to Initiate or is Sluggish 1. Passivated magnesium surface in the Grignard reagent preparation.[10] 2. Presence of moisture in glassware or solvents.[10][17] 3. Low reaction temperature.1. Ensure proper activation of magnesium during Grignard reagent formation (e.g., using a crystal of iodine).[15][17] 2. Rigorously dry all glassware and use anhydrous solvents.[10][17] 3. Slowly warm the reaction mixture by a few degrees to see if initiation occurs. Be prepared to apply cooling immediately once the reaction starts.
Low Yield of the Desired Tertiary Alcohol 1. Side reactions due to high local concentrations of the Grignard reagent (e.g., enolization of the ketone).[2] 2. Degradation of the product at elevated temperatures. 3. Incomplete reaction.1. Employ a slow addition rate to minimize side reactions.[10] 2. Maintain a low reaction temperature throughout the addition and during the subsequent stirring period. 3. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before quenching.
Formation of Byproducts 1. Wurtz coupling during Grignard reagent formation.[10][18] 2. Reduction of the ketone by the Grignard reagent.[2] 3. Reaction with other functional groups on the substrate.1. During Grignard reagent synthesis, slow addition of the halide minimizes Wurtz coupling.[10] 2. This is more common with sterically hindered ketones and Grignard reagents with β-hydrogens.[2] Consider using a different Grignard reagent if this is a major issue. 3. If possible, protect other reactive functional groups before performing the Grignard addition.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Safe Grignard Addition to a Pyridyl Ketone

Disclaimer: This is a general guideline. Specific conditions should be optimized for each reaction. A thorough risk assessment must be conducted before starting any experiment.[15]

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas (nitrogen or argon) inlet.[15]

    • Ensure all glassware joints are well-sealed.[15]

    • Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone).

  • Reaction Setup:

    • Charge the flask with a solution of the pyridyl ketone in anhydrous THF.

    • Cool the solution to the desired starting temperature (e.g., -20 °C).

  • Grignard Reagent Addition:

    • Charge the dropping funnel with the Grignard reagent solution.

    • Begin adding the Grignard reagent dropwise to the stirred solution of the pyridyl ketone.

    • Crucially, monitor the internal temperature closely. Maintain the temperature within a narrow range (e.g., ± 5 °C) by adjusting the addition rate and the cooling bath.

    • A slow and controlled addition is paramount to prevent a thermal runaway.[6][10]

  • Reaction Monitoring and Completion:

    • After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours) to ensure completion.

    • Monitor the reaction progress by TLC or LC-MS.

  • Safe Quenching:

    • Ensure the reaction mixture is well-cooled in an ice bath.[16]

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring.[15]

    • Monitor for any temperature increase during the quench.

  • Work-up:

    • Once the quenching is complete and the reaction is at room temperature, proceed with the aqueous work-up and extraction of the product.[16]

Diagrams

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control Logic cluster_post Post-Reaction Prep Flame-dry glassware & establish inert atmosphere Reagents Prepare anhydrous solutions of pyridyl ketone and Grignard reagent Prep->Reagents Cool Cool ketone solution to target temperature (e.g., -20°C) Reagents->Cool SlowAdd Slow, dropwise addition of Grignard reagent Cool->SlowAdd Monitor Continuously monitor internal temperature SlowAdd->Monitor Stir Stir at low temp post-addition SlowAdd->Stir Addition Complete TempCheck Is Temperature Stable? Monitor->TempCheck AdjustRate Adjust Addition Rate TempCheck->AdjustRate No Continue Continue Addition TempCheck->Continue Yes AdjustRate->SlowAdd Continue->SlowAdd Quench Safe Quench with sat. NH4Cl (aq) Stir->Quench Workup Aqueous Work-up & Isolation Quench->Workup

Caption: Workflow for controlled Grignard addition.

Troubleshooting_Decision_Tree Start Problem Encountered During Grignard Addition ProblemType What is the nature of the problem? Start->ProblemType Runaway Runaway Reaction (Rapid Temp Rise) ProblemType->Runaway Thermal NoReaction No Reaction / Sluggish ProblemType->NoReaction Initiation LowYield Low Yield ProblemType->LowYield Yield StopAdd Stop Addition Immediately Runaway->StopAdd MaxCool Maximize Cooling StopAdd->MaxCool QuenchPlan Prepare for Emergency Quench MaxCool->QuenchPlan CheckMoisture Check for Moisture (Dry Glassware/Solvents?) NoReaction->CheckMoisture CheckActivation Was Mg properly activated? CheckMoisture->CheckActivation No WarmSlightly Gently warm by a few degrees. Be ready to cool! CheckActivation->WarmSlightly Yes CheckTemp Was temperature kept low? LowYield->CheckTemp CheckAddition Was addition rate slow? CheckTemp->CheckAddition Yes CheckCompletion Was reaction complete before quench? CheckAddition->CheckCompletion Yes

Caption: Troubleshooting decision tree for Grignard additions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • HZDR. (n.d.). Process control and real-time monitoring of Grignard reactions. Retrieved from

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Benchchem. (n.d.). optimizing temperature and addition rate for Grignard reagent synthesis.
  • Sarpong, R. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate.
  • Chemistry LibreTexts. (2021, August 15). Grignards - Quenching Reactions.
  • YouTube. (2024, June 7). Grignard reaction safety.
  • Filo. (2023, October 1). How do you quench a Grignard reagent?
  • Dunlop, S., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1837-1845. DOI:10.1039/C3GC40702K.
  • YouTube. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup.
  • Acevedo, C., et al. (2012). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. Organic Process Research & Development, 16(3), 438-445. DOI: 10.1021/op200329c.
  • Kryk, H. (2007). On-line monitoring of Grignard reactions.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
  • Hartlieb, M., et al. (2019). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Angewandte Chemie International Edition, 58(42), 15019-15023. DOI: 10.1002/anie.201907797.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • CONTINUUS Pharmaceuticals. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Proceedings.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.
  • Musolino, V., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Catalysis, 10(3), 2146-2156. DOI: 10.1021/acscatal.9b04829.
  • Pedersen, M. F., et al. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
  • Chemistry Steps. (2025, August 5). Grignard Reaction Mechanism.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428-5430. DOI: 10.1021/jo000413i.
  • University of Rochester. (n.d.). 19. The Grignard Reaction.
  • ResearchGate. (n.d.). Grignard compounds derived from pyridine. I.
  • Hafeez, S., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(8), 1845-1856. DOI: 10.1039/D3RE00169A.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
  • Mukaiyama, T., Araki, M., & Takei, H. (1973). Reaction of S-(2-pyridyl) thioates with Grignard reagents. Convenient method for the preparation of ketones. Journal of the American Chemical Society, 95(14), 4763-4765. DOI: 10.1021/ja00795a058.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • Wanner, M. J., et al. (2010). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Molecules, 15(8), 5317-5328. DOI: 10.3390/molecules15085317.
  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
  • Catalyst University. (2018, January 21). Grignard Reactions: Theory & Practice with Strategy [Video]. YouTube.
  • Chen, Y., et al. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Journal of Chemistry, 2022, 1-9. DOI: 10.1155/2022/6688923.
  • ResearchGate. (n.d.). Heat release rates of isothermal Grignard reactions with different water concentrations.
  • Organic Chemistry Portal. (n.d.). i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Substituted Pyridine Propanols: From Classical Reactions to Modern Catalytic Methods

Substituted pyridine propanols are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The pyridine moiety is a common pharmacophore, and the propanol side chain, often with a...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted pyridine propanols are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The pyridine moiety is a common pharmacophore, and the propanol side chain, often with a chiral center, provides a key interaction point with biological targets. The ability to efficiently and selectively synthesize these molecules with diverse substitution patterns is therefore a critical endeavor in modern organic chemistry. This guide provides an in-depth comparison of the primary synthetic strategies for accessing substituted pyridine propanols, offering insights into the mechanistic underpinnings, practical considerations, and relative performance of each approach.

Retrosynthetic Strategies: Deconstructing the Target

The synthesis of substituted pyridine propanols can be broadly approached from two main retrosynthetic disconnections: either by building the pyridine ring with the propanol side chain already partially or fully incorporated, or by functionalizing a pre-existing pyridine ring. Each strategy has its own set of advantages and challenges, which we will explore in detail.

G cluster_main Substituted Pyridine Propanol cluster_approaches Retrosynthetic Approaches Target Substituted Pyridine Propanol Pyridine_Formation Pyridine Ring Formation Target->Pyridine_Formation Disconnect Pyridine Ring Pyridine_Functionalization Pyridine Functionalization Target->Pyridine_Functionalization Disconnect Side Chain G cluster_hantzsch Hantzsch Pyridine Synthesis Reactants Aldehyde + 2x β-Ketoester + NH3 Dihydropyridine 1,4-Dihydropyridine Intermediate Reactants->Dihydropyridine Condensation & Cyclization Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Workflow of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of a Substituted Pyridine via Hantzsch Reaction

  • Condensation: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (2.0 eq), and ammonium acetate (1.1 eq) in a suitable solvent such as ethanol or acetic acid. The use of a slight excess of the ammonia source helps to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Oxidation: After the formation of the dihydropyridine is complete, add an oxidizing agent such as nitric acid, manganese dioxide, or ferric chloride to the reaction mixture. [1]The choice of oxidant depends on the sensitivity of the substituents on the ring. Air oxidation can also be effective but is generally slower.

  • Work-up and Purification: Cool the reaction mixture, and neutralize if necessary. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product is then purified by column chromatography or recrystallization to yield the substituted pyridine.

Performance and Limitations: While the Hantzsch synthesis is a powerful tool, the classical conditions can be harsh and may not be suitable for sensitive substrates. [1]Yields can be variable, and the synthesis of unsymmetrical pyridines can be challenging. However, modern variations, including microwave-assisted and solvent-free conditions, have been developed to address some of these limitations. [1][3]

Functionalization of a Pre-formed Pyridine Ring

An alternative and often more flexible approach is to start with a commercially available or readily synthesized pyridine derivative and introduce the desired propanol side chain and other substituents. This strategy encompasses a wide range of powerful reactions, including Grignard reactions, reductions, and transition-metal-catalyzed cross-couplings.

3.1. Grignard Reaction with Ethylene Oxide

A direct and efficient method for introducing a hydroxyethyl group, which can be further elaborated to a propanol, is the reaction of a pyridyl Grignard reagent with ethylene oxide. [2][3] Mechanism and Rationale: The pyridyl Grignard reagent is a potent nucleophile that attacks one of the electrophilic carbon atoms of the strained ethylene oxide ring in an SN2 fashion, leading to ring-opening and the formation of a magnesium alkoxide intermediate. [4][5]Subsequent acidic workup protonates the alkoxide to yield the primary alcohol. This reaction is particularly useful as it extends the carbon chain by two atoms in a single step.

G cluster_grignard Grignard Reaction with Ethylene Oxide Start Substituted Bromopyridine Grignard Pyridyl Grignard Reagent Start->Grignard Mg, THF Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Ethylene Oxide Product Substituted Pyridine Ethanol Alkoxide->Product H3O+ Workup

Caption: Synthesis of a pyridine ethanol via Grignard reaction.

Experimental Protocol: Synthesis of 3-(Pyridin-2-yl)propan-1-ol

  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Add a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux. The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey or brown solution. [6][7]2. Reaction with Ethylene Oxide: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of ethylene oxide (1.1 eq) in anhydrous THF. It is crucial to maintain a low temperature during the addition as the reaction is highly exothermic. [2]3. Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 3-(pyridin-2-yl)propan-1-ol.

Performance and Practical Considerations: Grignard reactions are highly effective but require strict anhydrous conditions, as the organometallic reagent is a strong base and will be quenched by water. [7]The handling of ethylene oxide, a toxic and flammable gas, also requires special precautions. On a larger scale, controlling the exothermicity of the reaction is a critical safety consideration. [6][8][9]

3.2. Reduction of Pyridine Propanoates or Pyridyl Ketones

Another common strategy is the reduction of a carbonyl group at the appropriate position of the side chain. This is a versatile approach as the precursor esters and ketones can often be synthesized through various established methods.

Mechanism and Rationale: The reduction of an ester, such as ethyl 3-(pyridin-2-yl)propanoate, to the corresponding primary alcohol can be achieved with a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon. For the reduction of a ketone to a secondary alcohol, milder reducing agents like sodium borohydride (NaBH₄) can be employed. The choice of reducing agent is dictated by the reactivity of the carbonyl group and the presence of other reducible functional groups in the molecule.

Experimental Protocol: Reduction of Ethyl 3-(Pyridin-2-yl)propanoate

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a solution of ethyl 3-(pyridin-2-yl)propanoate (1.0 eq) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C and slowly add a solution of LiAlH₄ (1.5 eq) in THF. The reaction is typically exothermic and should be controlled with an ice bath.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench the excess LiAlH₄ by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford the desired pyridine propanol.

3.3. Asymmetric Synthesis of Chiral Pyridine Propanols

For many pharmaceutical applications, a single enantiomer of the pyridine propanol is required. This can be achieved through several asymmetric synthesis strategies.

3.3.1. Asymmetric Reduction of Pyridyl Ketones:

The enantioselective reduction of a prochiral pyridyl ketone is a highly effective method for establishing the stereocenter of the propanol side chain. This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. [10][11][12]

  • Catalytic Asymmetric Hydrogenation: Chiral transition metal complexes, often based on ruthenium, rhodium, or iridium with chiral phosphine ligands, can catalyze the hydrogenation of ketones with high enantioselectivity. [13][14]These reactions typically require high pressures of hydrogen gas.

  • Chemoenzymatic Reduction: A greener and often highly selective alternative is the use of enzymes, such as alcohol dehydrogenases (ADHs), to reduce the ketone. [15][16]These reactions are performed under mild, aqueous conditions and can provide access to either enantiomer of the alcohol depending on the choice of enzyme. [17][18] 3.3.2. Asymmetric Hydrogenation of the Pyridine Ring:

In cases where a chiral piperidine propanol is the target, asymmetric hydrogenation of the pyridine ring itself can be employed. This is often achieved using a chiral auxiliary attached to the pyridine ring, which directs the facial selectivity of the hydrogenation. [19][20][21]

3.4. Transition-Metal-Catalyzed Cross-Coupling Reactions

For the synthesis of highly substituted pyridine propanols, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are indispensable tools for introducing substituents onto the pyridine ring. [22][23] Mechanism and Rationale:

  • Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of a pyridyl halide or triflate with a boronic acid or ester. The choice of ligand and base is crucial for achieving high yields, especially with less reactive pyridyl chlorides. [24]Solvent can also play a significant role in the outcome of the reaction. [25][26]* Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is often more reactive than the corresponding boronic acid, and can be particularly effective for challenging couplings. [22][23][27]This reaction generally shows excellent functional group tolerance. [27][28] These cross-coupling reactions can be used to synthesize a substituted pyridine which is then subjected to one of the methods described above to install the propanol side chain.

Comparative Analysis of Synthesis Routes
Parameter Hantzsch Synthesis Grignard + Ethylene Oxide Reduction of Ester/Ketone Cross-Coupling + Functionalization
Key Transformation Pyridine ring formationC-C bond formationCarbonyl reductionC-C bond formation
Typical Yields Moderate to good (can be low for classical methods) [1]Good to excellentExcellentGood to excellent
Substrate Scope Broad for aldehydes and β-ketoestersLimited by stability of Grignard reagentBroad for esters and ketonesVery broad, excellent functional group tolerance [27]
Scalability Moderate, can require optimizationChallenging due to exothermicity and handling of ethylene oxide [6][8]Generally goodGood, but cost of catalyst can be a factor
Stereocontrol Not directly applicable for propanol chiralityNot directly applicableExcellent (via asymmetric reduction) [10][15]Can be combined with asymmetric methods
Key Advantages Convergent, builds complexity quicklyDirect two-carbon extensionHigh yields, well-established, good for stereocontrolHigh modularity and functional group compatibility
Key Disadvantages Harsh conditions for classical method, limited to certain substitution patterns [1]Requires strict anhydrous conditions, hazardous reagents [7]Requires pre-functionalized substrateMulti-step, potential for catalyst poisoning by pyridine
Conclusion and Future Outlook

The synthesis of substituted pyridine propanols is a well-developed field with a diverse array of available methodologies. For the rapid construction of the pyridine core, especially with symmetrical substitution patterns, the Hantzsch synthesis remains a viable option, particularly with modern improvements. For more flexible and modular approaches, the functionalization of a pre-existing pyridine ring is often preferred.

The choice of the optimal synthetic route is highly dependent on the specific target molecule, the desired substitution pattern, the need for stereocontrol, and considerations of scale, cost, and safety. For the synthesis of chiral pyridine propanols, chemoenzymatic and catalytic asymmetric reductions of pyridyl ketones represent the state-of-the-art in terms of efficiency and enantioselectivity.

Future developments in this field will likely focus on the discovery of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts and biocatalysis. The continued exploration of novel C-H activation and functionalization strategies will also undoubtedly open up new avenues for the synthesis of this important class of molecules.

References
  • Wink, L. M., et al. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. ChemBioChem, 22(23), 3314-3318. [Link]

  • Wikipedia contributors. (2023). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Wink, L. M., et al. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. Chembiochem, 22(23), 3314-3318. [Link]

  • American Chemical Society. (2025). Grignard Reaction. [Link]

  • Saini, R., et al. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Heterocyclic Chemistry, 19(4), 397-404. [Link]

  • CONTINUUS Pharmaceuticals. (2021). Practical Challenges and Solutions to Continuous Grignard Chemistry. Proceedings of the 2021 AIChE Annual Meeting. [Link]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2850-2852. [Link]

  • Vasudevan, V., Harishankar, M. S., & Ollevier, T. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. SynOpen, 08(04), 387-400. [Link]

  • de la Torre, A., et al. (2025). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry. [Link]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2850-2852. [Link]

  • Inam, M., & A. A., A. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Journal of Student Research. [Link]

  • Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • Scribd. Hantzsch Pyridine Synthesis. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. [Link]

  • Google Patents. (2008).
  • Riddell, S. M., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8437-8443. [Link]

  • N/A. Chapter 8: Ethers and Epoxides. [Link]

  • Google Patents. (1998).
  • PubChem. (1992). Process for the preparation of fluoxetine. [Link]

  • Reddit. (2024). Difference Between a Grignard and Organolithium?. [Link]

  • Franklin, A., & Nelson, E. (2019). Synthesis of Fluoxetine. Bridgewater College Digital Commons. [Link]

  • Duncton, M. A. (2011). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. ChemInform, 42(34). [Link]

  • PubChem. (2008). Processes for the preparation of atomoxetine hydrochloride. [Link]

  • Wikipedia contributors. (2023). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Gąsiorowska, O., et al. (2022). Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. Molecules, 27(24), 8740. [Link]

  • Wang, G., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3539-3544. [Link]

  • Roviello, G., et al. (2025). Synthesis of Active Pharmaceutical Ingredient Atomoxetine Via Desulfurative Halogenation. Molecules, 30(1), 123. [Link]

  • Chemistry Steps. Synthesis of Prozac (Fluoxetine). [Link]

  • WIPO Patentscope. (2007). PROCESSES FOR THE PREPARATION OF ATOMOXETINE HYDROCHLORIDE. [Link]

  • Novartis OAK. (2024). Solvent switching in continuous multi-step chemo-enzymatic synthesis: chiral amino pyridine derivatives as a case study. [Link]

  • ResearchGate. (2013). Effect of solvent on the Suzuki reaction. [Link]

  • Valdès, C., et al. (2021). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Liu, T., & Fraser, C. L. (2002). 5-Methyl-2,2'-bipyridine. Organic Syntheses, 78, 51. [Link]

  • ResearchGate. Grignard-Reactions.pdf. [Link]

  • Capriati, V., et al. (2015). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Green Chemistry, 17(4), 2278-2287. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 633-640. [Link]

  • Kaur, P., & Ingleson, M. J. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9776-9792. [Link]

  • Chemical Industry Journal. (2022). Grignard Reactions in Flow. [Link]

  • Zhang, Z., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4482-4485. [Link]

  • Li, A. Y., & Lizarzaburu, M. E. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9233-9242. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of 2- and 3-Substituted Pyridine Alcohols

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Pyridine scaffolds are fundamental building blocks in medicinal chemistry, appearing in a vast array of pharmaceuticals. The...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine scaffolds are fundamental building blocks in medicinal chemistry, appearing in a vast array of pharmaceuticals. The strategic placement of functional groups on the pyridine ring is a critical aspect of drug design, profoundly influencing a molecule's physicochemical properties, metabolic stability, and biological activity. Among the most versatile of these functional groups are pyridine alcohols, or pyridylmethanols. Their ability to participate in a wide range of chemical transformations, including oxidation to aldehydes and carboxylic acids, and esterification, makes them invaluable synthetic intermediates.

This guide provides an in-depth comparative analysis of the reactivity of 2- and 3-substituted pyridine alcohols. Understanding the nuanced differences in their chemical behavior is paramount for optimizing reaction conditions, predicting reaction outcomes, and ultimately, accelerating the drug development process. We will explore the underlying electronic and steric factors that govern their reactivity and provide supporting experimental data and detailed protocols for key transformations.

The Decisive Influence of Nitrogen: Electronic and Steric Effects

The reactivity of a functional group on a pyridine ring is intrinsically linked to the position of the nitrogen atom. The nitrogen atom is more electronegative than the carbon atoms, leading to an uneven distribution of electron density within the aromatic system.[1][2] This creates a dipole moment and renders the pyridine ring electron-deficient compared to benzene.[2] This electron deficiency is not uniform and has significant consequences for the reactivity of substituents.

The nitrogen atom exerts a strong electron-withdrawing inductive effect, which is most pronounced at the adjacent ortho (2- and 6-) and para (4-) positions. Consequently, a hydroxymethyl group at the 2-position experiences a greater electron-withdrawing effect than one at the 3-position (meta). This has two primary consequences for the alcohol's reactivity:

  • Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the pyridine ring stabilizes the corresponding alkoxide, making the hydroxyl proton more acidic. This effect is more significant for the 2-isomer.

  • Nucleophilicity of the Oxygen Atom: The reduced electron density on the oxygen atom of the 2-pyridylmethanol makes it a weaker nucleophile compared to the 3-pyridylmethanol.

Furthermore, the proximity of the hydroxymethyl group to the nitrogen atom in the 2-position can lead to steric hindrance and potential intramolecular interactions, such as hydrogen bonding, which can also modulate reactivity.

dot graph TD { A[Pyridine Ring] --> B{Nitrogen Atom}; B --> C{Electron-Withdrawing Effect}; C --> D["Reduced Electron Density at 2- & 4-Positions"]; C --> E["Lesser Effect at 3-Position"]; D --> F["2-Pyridylmethanol"]; E --> G["3-Pyridylmethanol"]; F --> H["Lower Nucleophilicity of Oxygen"]; F --> I["Increased Acidity of OH"]; G --> J["Higher Nucleophilicity of Oxygen"]; G --> K["Lower Acidity of OH"]; } caption: "Influence of Nitrogen Position on Pyridine Alcohol Properties"

Comparative Reactivity in Key Transformations

The inherent electronic and steric differences between 2- and 3-pyridylmethanol manifest in their reactivity in common synthetic transformations.

Oxidation to Carbonyl Compounds

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. The rate of this reaction is highly sensitive to the electronic environment of the alcohol.

Theoretical Expectation: The oxidation of an alcohol typically involves the removal of electron density from the alcohol carbon. The electron-deficient nature of the 2-position in the pyridine ring is expected to disfavor this process, leading to a slower reaction rate for 2-pyridylmethanol compared to 3-pyridylmethanol. This is analogous to the oxidation of substituted benzyl alcohols, where electron-withdrawing groups on the aromatic ring generally decrease the reaction rate.

Substrate AnalogRelative Oxidation RateRationale
4-Methoxybenzyl alcohol (Electron-donating)FasterIncreased electron density at the benzylic carbon facilitates oxidation.
Benzyl alcoholBaselineReference point for comparison.
4-Nitrobenzyl alcohol (Electron-withdrawing)SlowerDecreased electron density at the benzylic carbon hinders oxidation.[4]
2-Pyridylmethanol Slower (Predicted) The electron-withdrawing pyridine nitrogen at the ortho position deactivates the alcohol towards oxidation.
3-Pyridylmethanol Faster (Predicted) The electronic effect of the nitrogen at the meta position is less pronounced, resulting in reactivity closer to that of benzyl alcohol.
Experimental Protocol: Swern Oxidation

The Swern oxidation is a mild and widely used method for oxidizing primary alcohols to aldehydes, avoiding the use of heavy metals.[5][6]

Step-by-Step Methodology: [6][7][8][9]

  • Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (3.0 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of the pyridine alcohol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (TEA) (4.0 eq.) to the mixture and stir for an additional 30 minutes at -78 °C.

  • Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction with water and extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

dot graph TD { subgraph "Swern Oxidation Workflow" A[Oxalyl Chloride in DCM at -78°C] --> B[Add DMSO in DCM]; B --> C[Stir for 15 min]; C --> D[Add Pyridine Alcohol in DCM]; D --> E[Stir for 30 min]; E --> F[Add Triethylamine]; F --> G[Stir for 30 min]; G --> H[Warm to RT & Quench]; H --> I[Extraction & Purification]; end } caption: "Generalized Swern Oxidation Protocol"

Esterification

Esterification, the reaction between an alcohol and a carboxylic acid, is another fundamental transformation. The rate of acid-catalyzed esterification is influenced by both the nucleophilicity of the alcohol and steric hindrance around the hydroxyl group.[10][11]

Theoretical Expectation: Due to the electron-withdrawing effect of the pyridine nitrogen being more pronounced at the 2-position, the oxygen of 2-pyridylmethanol is less nucleophilic than that of 3-pyridylmethanol. Additionally, the proximity of the hydroxymethyl group to the ring nitrogen in the 2-isomer may present greater steric hindrance to the incoming carboxylic acid. Consequently, 3-pyridylmethanol is expected to undergo esterification at a faster rate than 2-pyridylmethanol.

SubstratePredicted Relative Esterification RateRationale
2-Pyridylmethanol SlowerLower nucleophilicity of the hydroxyl oxygen due to the strong electron-withdrawing effect of the adjacent nitrogen atom. Potential for greater steric hindrance.
3-Pyridylmethanol FasterHigher nucleophilicity of the hydroxyl oxygen as the electronic influence of the nitrogen is diminished at the meta position. Less steric hindrance.
Experimental Protocol: Fischer Esterification

Fischer esterification is a classic method for forming esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[12][13][14][15]

Step-by-Step Methodology: [17]

  • Reaction Setup: In a round-bottom flask, combine the pyridine alcohol (1.0 eq.), a carboxylic acid (e.g., acetic acid, 1.2 eq.), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq.).

  • Reflux: Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.

dot graph TD { subgraph "Fischer Esterification Workflow" A[Combine Pyridine Alcohol, Carboxylic Acid, and Solvent] --> B[Add Acid Catalyst]; B --> C[Reflux with Water Removal]; C --> D[Monitor by TLC]; D --> E[Cool and Quench]; E --> F[Extraction and Neutralization]; F --> G[Drying and Purification]; end } caption: "Generalized Fischer Esterification Protocol"

Conclusion

The reactivity of pyridine alcohols is a clear illustration of how subtle changes in molecular architecture can have profound chemical consequences. The position of the hydroxymethyl substituent relative to the ring nitrogen dictates the electronic and steric environment of the alcohol, thereby governing its reactivity. 3-Pyridylmethanol, with its more nucleophilic oxygen and lower steric hindrance, is generally more reactive in both oxidation and esterification reactions compared to its 2-substituted counterpart.

For researchers in drug development and synthetic chemistry, a thorough understanding of these reactivity differences is not merely academic; it is a practical tool for designing more efficient and predictable synthetic routes. By leveraging these principles, chemists can make informed decisions about reaction conditions and catalyst selection, ultimately leading to the more rapid and successful synthesis of novel therapeutic agents.

References

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). Website. [Link]

  • Selective CH bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes. (2017). SciSpace. [Link]

  • The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. (2026). Website. [Link]

  • The pyridine/benzene stability 'paradox'? (2017). Chemistry Stack Exchange. [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. (2024). Pearson. [Link]

  • The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). Journal of the American Chemical Society. [Link]

  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Organic Synthesis. [Link]

  • Swern Oxidation. (2020). Chemistry Steps. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Fischer Esterification. Website. [Link]

  • The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. [Link]

    • The Fischer Esterification. Website. [Link]

  • Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Vedantu. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Swern Oxidation. J&K Scientific LLC. [Link]

  • 1.3.3 Pyridinium Chlorochromate (PCC) Oxidation. Nptel. [Link]

  • Swern oxidation. (2023). Chemistry LibreTexts. [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification. ijarsct. [Link]

  • Oxidation of Alcohols with PCC. Organic Chemistry Tutor. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. [Link]

  • Fischer Esterification. J&K Scientific LLC. [Link]

  • Synthesis and cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives. PubMed. [Link]

  • Fischer Esterification | Mechanism + Easy TRICK!. (2024). YouTube. [Link]

  • Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes. Catalysis Science & Technology (RSC Publishing). [Link]

  • Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. MDPI. [Link]

  • Theoretical kinetic study of the reactions between pyridyl radicals and O>2. Website. [Link]

  • A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation. ResearchGate. [Link]

  • A Photocatalytic oxidation results of 3-pyridinemethanol versus time.... ResearchGate. [Link]

  • AUTO-CATALYTIC EFFECT OF ACETIC ACID ON THE KINETICS OF THE METHANOL / ACETIC ANHYDRIDE ESTERIFICATION. Website. [Link]

  • Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. Website. [Link]

  • Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O.H and O2 photo-oxidation reactions and formamide dominance. (2024). Frontiers. [Link]

  • (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(3-Methylpyridin-2-YL)propan-2-OL

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug substance are reliable, reproducible, and fit for purpose.[1][2] This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 2-(3-Methylpyridin-2-YL)propan-2-OL, a key intermediate in the synthesis of various pharmaceutical compounds.

This document will navigate through the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmarked against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The experimental designs and data presented herein are synthesized to reflect best practices and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The selection of HPLC-UV as the primary analytical method is predicated on its widespread availability, robustness, and suitability for the analysis of non-volatile, polar compounds like 2-(3-Methylpyridin-2-YL)propan-2-OL. The presence of the pyridine ring provides a chromophore amenable to UV detection.

HPLC-UV Method Validation Workflow

The validation of an analytical procedure is a process of demonstrating its suitability for the intended purpose.[3][4] The following workflow outlines the key validation parameters that must be assessed.

HPLC-UV Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Method Development & Optimization Specificity Specificity/ Selectivity Method_Development->Specificity Validate Suitability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability

Caption: Workflow for the validation of the HPLC-UV analytical method.

Experimental Protocols for HPLC-UV Validation

The following protocols are designed to be a self-validating system, where the successful execution of each step provides confidence in the method's performance.

1. Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Protocol:

    • Prepare a solution of 2-(3-Methylpyridin-2-YL)propan-2-OL standard.

    • Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).

    • Prepare a spiked sample by adding a known amount of the API to the placebo.

    • Subject the API to forced degradation conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[7][8][9][10][11]

    • Inject all solutions into the HPLC system and record the chromatograms.

    • Acceptance Criteria: The peak for 2-(3-Methylpyridin-2-YL)propan-2-OL in the spiked sample should be well-resolved from any peaks originating from the placebo and degradation products (resolution > 2).

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare placebo samples spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD).

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the RSD for the combined results from both studies.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject a series of diluted solutions of the analyte and visually inspect the chromatograms.

    • Acceptance Criteria: The LOQ should be confirmed by demonstrating acceptable precision (RSD ≤ 10%) and accuracy (recovery of 80-120%) at this concentration.

6. Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

  • Protocol:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic phase)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±0.1 mL/min)

      • Wavelength of detection (e.g., ±2 nm)

    • Analyze a sample under each of the modified conditions.

    • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected.

7. System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

  • Protocol:

    • Inject a standard solution multiple times (e.g., n=5) before running the sample set.

    • Calculate the RSD of the peak area and retention time.

    • Determine the theoretical plates and tailing factor.

    • Acceptance Criteria: RSD of peak area and retention time ≤ 2.0%, theoretical plates > 2000, and tailing factor ≤ 2.0.

Comparative Analysis of Analytical Methods

While HPLC-UV is a robust and reliable technique, alternative methods may offer advantages in specific scenarios. The choice of an analytical method should be based on the specific requirements of the analysis.

Analytical Method Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes Analyte 2-(3-Methylpyridin-2-YL)propan-2-OL HPLC_UV HPLC-UV Analyte->HPLC_UV Primary Method GC_MS GC-MS Analyte->GC_MS Alternative UPLC_MSMS UPLC-MS/MS Analyte->UPLC_MSMS Alternative Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Selectivity Selectivity HPLC_UV->Selectivity Good Speed Speed HPLC_UV->Speed Moderate Cost Cost HPLC_UV->Cost Low GC_MS->Sensitivity High GC_MS->Selectivity Excellent GC_MS->Speed Fast GC_MS->Cost Moderate UPLC_MSMS->Sensitivity Very High UPLC_MSMS->Selectivity Excellent UPLC_MSMS->Speed Very Fast UPLC_MSMS->Cost High

Caption: Comparison of analytical methods for 2-(3-Methylpyridin-2-YL)propan-2-OL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For 2-(3-Methylpyridin-2-YL)propan-2-OL, which has a moderate boiling point, GC-MS could be a viable alternative.

  • Advantages:

    • High Selectivity: Mass spectrometry provides structural information, leading to highly selective and definitive identification of the analyte.

    • High Sensitivity: GC-MS can achieve lower detection limits compared to HPLC-UV.

    • Faster Analysis Times: GC runs can often be shorter than HPLC runs.

  • Disadvantages:

    • Thermal Stability: The analyte must be thermally stable and not degrade in the heated injector or column.

    • Derivatization: For less volatile or polar compounds, a derivatization step may be necessary, which adds complexity and potential for error.

    • Matrix Effects: Complex sample matrices can interfere with the analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high-resolution separation of UPLC with the high sensitivity and selectivity of tandem mass spectrometry.[13][14][15]

  • Advantages:

    • Exceptional Sensitivity and Selectivity: UPLC-MS/MS offers the lowest detection and quantification limits, making it ideal for trace-level analysis of impurities or metabolites.

    • High Throughput: The use of smaller particles in UPLC columns allows for faster separations without compromising resolution.

    • Structural Information: Provides valuable structural information for impurity profiling and identification of unknown compounds.

  • Disadvantages:

    • High Cost: The instrumentation is significantly more expensive to purchase and maintain.

    • Method Complexity: Method development and optimization can be more complex than for HPLC-UV.

    • Ion Suppression/Enhancement: The sample matrix can affect the ionization efficiency of the analyte, leading to inaccurate quantification if not properly addressed.

Performance Comparison Summary

FeatureHPLC-UVGC-MSUPLC-MS/MS
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)Excellent (based on retention time and MS/MS transitions)
Sensitivity (LOQ) ng levelpg to ng levelfg to pg level
Linear Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeTypically 4-5 orders of magnitude
Precision (RSD) < 2%< 5%< 5%
Analysis Time 10-30 minutes5-20 minutes2-10 minutes
Instrumentation Cost LowModerateHigh
Ease of Use Relatively simpleModerately complexComplex

Conclusion and Recommendations

The validation of analytical methods is a critical component of the drug development process, ensuring the quality and consistency of pharmaceutical products. For the routine analysis and quality control of 2-(3-Methylpyridin-2-YL)propan-2-OL, a validated HPLC-UV method is often the most practical and cost-effective choice. It provides a reliable and robust platform for quantification with adequate sensitivity and selectivity for most applications.

For applications requiring higher sensitivity, such as the detection of trace impurities or for bioanalytical studies, UPLC-MS/MS is the superior technique. Its unparalleled sensitivity and selectivity justify the higher cost and complexity in these scenarios. GC-MS can be a valuable alternative if the analyte demonstrates good thermal stability and volatility, offering a balance of performance and cost.

The selection of the most appropriate analytical method should be a strategic decision based on the specific analytical challenge, regulatory requirements, and available resources. A thorough understanding of the principles of method validation, as outlined in the ICH guidelines, is paramount to ensuring the generation of high-quality, reliable analytical data.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • PharmTech. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Agilent. Pyridines Separation of pyridine and other amines. [Link]

  • Wikipedia. Pyridine. [Link]

  • OSHA. Pyridine. [Link]

  • LCGC International. (2021). What Chromatograms Can Teach Us About Our Analytes. [Link]

  • ResearchGate. Results of forced degradation studies. [Link]

  • Analytical Chemistry. Gas-Liquid Chromatography of Pyridines Using New Solid Support. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Springer. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]

  • American Pharmaceutical Review. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ATSDR. Analytical Methods. [Link]

  • PubMed. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]

  • MDPI. (2023). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). [Link]

  • ResearchGate. Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. Data on validation using accuracy profile of HPLC-UV method. [Link]

  • SciELO. Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. [Link]

  • OSHA. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • PMC. Development and validation of an HPLC and an UV spectrophotometric methods for determination of dexibuprofen in pharmaceutical preparations. [Link]

  • GERPAC. (2022). Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. [Link]

  • PubChemLite. 2-(pyridin-3-yl)propan-2-ol (C8H11NO). [Link]

Sources

Comparative

Spectroscopic comparison of 2-(3-Methylpyridin-2-YL)propan-2-OL with its isomers

Publish Comparison Guide: Spectroscopic Profiling of 2-(3-Methylpyridin-2-yl)propan-2-ol Executive Summary: The "Ortho-Effect" in Pyridyl Alcohols In the fragment-based drug design of metallo-enzyme inhibitors and CNS-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Profiling of 2-(3-Methylpyridin-2-yl)propan-2-ol

Executive Summary: The "Ortho-Effect" in Pyridyl Alcohols

In the fragment-based drug design of metallo-enzyme inhibitors and CNS-active agents, the 2-(pyridin-2-yl)propan-2-ol scaffold is a privileged motif. It serves as a bidentate ligand core and a bioisostere for amide functionalities. However, the introduction of a methyl group at the 3-position—yielding 2-(3-Methylpyridin-2-yl)propan-2-ol —introduces profound steric and electronic perturbations compared to its isomers (e.g., the 6-methyl or 4-methyl variants).

This guide provides a rigorous spectroscopic comparison of the 3-methyl isomer against its key alternatives. We focus on the disruption of intramolecular hydrogen bonding (IMHB) and the diagnostic NMR signatures arising from steric crowding at the pyridine-alcohol interface.

Structural Definition & Isomer Landscape

The comparison focuses on three distinct steric environments around the pyridine nitrogen and the tertiary alcohol group.

CompoundStructure DescriptionKey Steric Feature
Target (3-Me) 2-(3-Methylpyridin-2-yl)propan-2-ol Proximal Steric Clash: The 3-methyl group is adjacent to the alcohol-bearing carbon (C2). This forces the alcohol moiety out of the pyridine plane, impacting N···H-O alignment.
Isomer A (6-Me) 2-(6-Methylpyridin-2-yl)propan-2-ol Distal Steric Block: The methyl group is at the other ortho position (C6). It shields the nitrogen lone pair from external reagents but leaves the C2-alcohol interface relatively unperturbed.
Parent (H) 2-(Pyridin-2-yl)propan-2-ol Planar Baseline: Lacks methyl substitution. The alcohol can freely rotate to maximize intramolecular hydrogen bonding with the pyridine nitrogen.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance ( H NMR)

The 3-methyl group exerts a "deshielding cone" effect and alters the conformational equilibrium.

  • The Methyl Singlet (Diagnostic):

    • In the 3-Me Target , the methyl signal appears downfield (~2.3–2.5 ppm) due to the deshielding anisotropy of the adjacent tertiary alcohol oxygen.

    • In the 6-Me Isomer , the methyl signal is typically slightly more upfield (~2.4 ppm) as it resides in the standard pyridine ortho-environment without immediate oxygen crowding.

  • Aromatic Region (Coupling Constants):

    • 3-Me Target: The loss of the H3 proton simplifies the spectrum. Look for a doublet at the H4 position (approx. 7.4–7.6 ppm) with a characteristic ortho-coupling (

      
       Hz) to H5.
      
    • 6-Me Isomer: H3 is present (doublet, ~7.1 ppm). The H5 proton appears as a doublet of doublets (or triplet-like) due to coupling with H3 and H4.

  • The Hydroxyl Proton (The IMHB Indicator):

    • Parent/6-Me: The OH proton often appears as a broad singlet >5.0 ppm (in CDCl

      
      ) due to a stable Intramolecular Hydrogen Bond (IMHB)  between the hydroxyl H and the pyridine N.
      
    • 3-Me Target: The steric clash between the 3-methyl group and the gem-dimethyl groups of the alcohol forces the C-C bond to rotate. This twists the OH group away from the nitrogen lone pair, weakening or breaking the IMHB . Consequently, the OH signal often shifts upfield (towards 2.0–4.0 ppm, concentration-dependent) and becomes sharper, resembling a free alcohol.

B. Infrared Spectroscopy (FT-IR)

IR provides the most direct evidence of the hydrogen bond status.

Vibrational ModeParent / 6-Me IsomerTarget (3-Me Isomer)Interpretation

(O-H) Stretch
3250 – 3350 cm

(Broad)
3450 – 3550 cm

(Sharp)
The 3-Me group sterically disrupts the N···H-O interaction, leading to a "free" hydroxyl stretch frequency.

(C=N) Pyridine
~1590 cm

~1580 cm

Slight shift due to electronic donation of the methyl group at the 3-position (inductive effect).
C. Mass Spectrometry (EI-MS)

All three isomers show a molecular ion


 at m/z 151. However, fragmentation pathways differ in intensity.
  • Base Peak (m/z 136): Loss of a methyl radical

    
    . This is dominant in all isomers due to the stability of the resulting tertiary carbocation/pyridyl resonance.
    
  • Ortho-Effect Fragmentation: The 3-Me isomer often shows a unique fragment corresponding to the loss of water

    
     (m/z 133) driven by the proximity of the methyl protons to the hydroxyl group, facilitating a dehydration mechanism not as accessible in the 6-Me or Parent isomers.
    

Comparative Data Summary

Note: Values are representative of CDCl


 solution data.
FeatureTarget: 2-(3-Me-Py)-propan-2-ol Isomer: 2-(6-Me-Py)-propan-2-ol Parent: 2-(Py)-propan-2-ol
CAS No. 6302-12-140472-92-237988-38-8

H NMR (OH)
Variable/Upfield (Weak IMHB)Downfield (Strong IMHB)Downfield (Strong IMHB)

H NMR (Me)

~2.35 (3-Me)

~2.50 (6-Me)
N/A

H NMR (Aromatic)
3 signals (H4, H5, H6)3 signals (H3, H4, H5)4 signals (H3, H4, H5, H6)
IR

(OH)
~3500 cm

(Free)
~3300 cm

(Bound)
~3300 cm

(Bound)
Steric Profile High (Proximal to OH)High (Distal to OH)Low

Experimental Protocols

Protocol A: Synthesis via Lithiation (Recommended)

Rationale: The Grignard approach is common, but lithiation of 2-bromo-3-methylpyridine offers cleaner conversion for sterically hindered substrates.

  • Preparation: Flame-dry a 100 mL Schlenk flask under Argon.

  • Halogen-Exchange: Dissolve 2-bromo-3-methylpyridine (1.0 eq) in anhydrous Toluene/THF (4:1). Cool to -78°C.

  • Lithiation: Add

    
    -Butyllithium  (1.1 eq, 2.5M in hexanes) dropwise over 20 min. The solution will turn deep red/orange (formation of 3-methyl-2-pyridyllithium).
    
  • Addition: Add anhydrous acetone (1.5 eq) dropwise. Crucial: Maintain -78°C to prevent proton abstraction from the 3-methyl group (which would lead to side products).

  • Quench: Stir for 1 h at -78°C, then warm to 0°C. Quench with sat. NH

    
    Cl.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc 80:20). The 3-Me isomer elutes faster than the parent due to shielding of the polar OH group.

Protocol B: Standardized Spectroscopic Characterization

To ensure reproducible comparison data:

  • Solvent: Use CDCl

    
      passed through basic alumina to remove acidic impurities that catalyze proton exchange (broadening the OH signal).
    
  • Concentration: Prepare samples at 10 mM . High concentrations promote intermolecular H-bonding, obscuring the intramolecular effects we wish to measure.

  • Temperature: Acquire NMR at 298 K . Variable temperature (VT) NMR (down to 250 K) is recommended if the OH signal is not visible due to exchange.

Visualizations

Figure 1: Isomer Structural Logic & Steric Impact

IsomerLogic Target Target: 3-Methyl Isomer (Proximal Steric Clash) Effect3 Twisted Conformation Weak/No IMHB Sharp IR OH Band Target->Effect3 Methyl at C3 disrupts planarity Parent Parent: Unsubstituted (Planar IMHB Possible) Effect6 Planar Conformation Strong IMHB Broad IR OH Band Parent->Effect6 Baseline Behavior Iso6 Isomer: 6-Methyl (Distal Steric Block) Iso6->Effect6 Similar OH Environment

Caption: Comparison of steric environments. The 3-Methyl group (Red) specifically disrupts the N...H-O interaction found in the Parent and 6-Methyl isomers.

Figure 2: Synthesis & Analysis Workflow

Workflow Start Start: 2-Bromo-3-methylpyridine Rxn Step 1: Lithiation (-78°C) Reagent: n-BuLi / Toluene Start->Rxn Trap Step 2: Electrophile Trapping Reagent: Acetone Rxn->Trap Selective C2-Li species Quench Quench & Workup (Sat. NH4Cl) Trap->Quench Analysis Spectroscopic Validation Quench->Analysis Result1 NMR: Check OH Shift (Confirm Steric Twist) Analysis->Result1 Result2 IR: Check OH Band (Confirm H-Bond Status) Analysis->Result2

Caption: Optimized workflow for the synthesis and validation of the 3-methyl isomer, highlighting critical validation steps.

References

  • National Institutes of Health (NIH). (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed Central. Retrieved February 18, 2026, from [Link]

  • Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: H-1 NMR spectrum of propan-2-ol and isomers. Retrieved February 18, 2026, from [Link]

Validation

Comparative Guide: Purity Analysis of 2-(3-Methylpyridin-2-yl)propan-2-ol

Executive Summary This guide evaluates the analytical performance of High-Performance Liquid Chromatography (HPLC) versus Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-(3-Methylpyridin-2-yl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of High-Performance Liquid Chromatography (HPLC) versus Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-(3-Methylpyridin-2-yl)propan-2-ol .

The Bottom Line:

  • For Purity Assay (Quantification): HPLC-UV is the superior choice. The analyte contains a tertiary alcohol group attached to a pyridine ring, making it thermally labile. HPLC avoids the on-column dehydration artifacts common in GC.

  • For Impurity Identification: GC-MS is essential but requires specific "cold" injection techniques. It is the only method capable of structurally identifying volatile organic impurities (VOIs) and starting materials (e.g., 2-bromo-3-methylpyridine) that lack strong UV chromophores.

Chemical Context & Analytical Challenges

To design a robust method, we must first understand the molecule's behavior.

  • Analyte: 2-(3-Methylpyridin-2-yl)propan-2-ol

  • Key Functional Groups:

    • Pyridine Ring (Basic): With a pKa of approximately 5.6–6.0, the nitrogen atom will protonate under acidic conditions, leading to severe peak tailing on standard silica columns due to silanol interactions.

    • Tertiary Alcohol (Labile): Tertiary alcohols are highly susceptible to acid-catalyzed or thermal dehydration , converting to the corresponding alkene (2-isopropenyl-3-methylpyridine).

Visualizing the Challenge

The following diagram illustrates the decision matrix and the primary degradation risk during analysis.

AnalyticalStrategy Sample Crude Sample 2-(3-Methylpyridin-2-yl)propan-2-ol Decision Analytical Goal? Sample->Decision HPLC Method A: HPLC-UV (Recommended for Assay) Decision->HPLC Quantification/Purity GC Method B: GC-MS (Recommended for ID) Decision->GC Unknown Impurity ID Result_HPLC High Precision No Degradation HPLC->Result_HPLC Result_GC Risk: Thermal Dehydration (Artifact Formation) GC->Result_GC Heat > 200°C

Figure 1: Analytical decision matrix highlighting the thermal risk associated with GC analysis.

Method A: HPLC-UV (The Quantitative Standard)

Status: Preferred Method for Purity Assay Rationale: HPLC allows analysis at ambient temperature, preventing dehydration. However, the basicity of the pyridine ring requires careful pH control to ensure peak symmetry.

Protocol: High-pH Reverse Phase

We utilize a high-pH strategy to keep the pyridine moiety in its neutral (unprotonated) state. This eliminates the ion-exchange interactions with residual silanols that cause tailing.

  • Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (Columns designed for pH > 9).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV-DAD at 260 nm (Pyridine absorption maximum).

  • Temperature: 25°C (Strictly controlled to prevent on-column degradation).

"Senior Scientist" Insight

Why pH 10? At pH 10, the pyridine nitrogen (pKa ~6) is 99.9% deprotonated (neutral). Neutral species interact purely hydrophobically with the C18 chain, resulting in sharp, symmetrical peaks (Tailing Factor < 1.2). If you use a standard acidic buffer (pH 2-3), the pyridine becomes a cation, leading to broad, tailing peaks unless you use expensive ion-pairing reagents.

Method B: GC-MS (The Identification Specialist)

Status: Secondary Method for Impurity Profiling Rationale: Necessary for detecting volatile precursors (e.g., acetone, 3-methylpyridine) that HPLC-UV might miss. However, it requires strict thermal control.

Protocol: Cold On-Column / PTV Injection

Standard Split/Splitless injectors operating at 250°C will dehydrate the tertiary alcohol, creating a "ghost" impurity peak (the alkene) that isn't actually in the sample.

  • System: GC-MS (Single Quadrupole).

  • Inlet: PTV (Programmed Temperature Vaporization) or Cool On-Column.

    • Start Temp: 40°C.

    • Ramp: 10°C/sec to 250°C after the sample is on the column.

  • Column: DB-624 or VF-624ms (Mid-polarity, designed for volatiles/amines).

    • Dimensions: 30 m x 0.25 mm x 1.4 µm.

    • Why thick film? Better retention of the volatile pyridine starting materials and better inertness for the alcohol.

  • Oven Program:

    • 40°C (Hold 2 min) -> 10°C/min -> 240°C (Hold 5 min).

  • MS Source: Electron Impact (EI), 70 eV.

The Dehydration Artifact Mechanism

The diagram below details the specific chemical error that occurs if standard GC injectors are used.

Dehydration Alcohol Analyte: Tertiary Alcohol TS Carbocation Intermediate Alcohol->TS -OH loss Heat Injector Heat (>200°C) + Acidic Silanols Heat->Alcohol Alkene Artifact: 2-isopropenyl-3-methylpyridine TS->Alkene -H+ Water H2O TS->Water

Figure 2: Thermal dehydration mechanism of tertiary alcohols in hot GC injectors.

Comparative Performance Analysis

The following table summarizes the experimental validation data you should expect when running these protocols.

FeatureHPLC-UV (High pH)GC-MS (Standard Inlet)GC-MS (PTV/Cool Inlet)
Analyte Stability High (Ambient Temp)Low (Dehydrates to alkene)Medium/High (Controlled)
Linearity (R²) > 0.999< 0.98 (Non-linear loss)> 0.995
LOD (Sensitivity) ~0.5 µg/mL~1.0 µg/mL~0.1 µg/mL
Precision (RSD) < 0.5%> 5.0% (Variable degradation)< 2.0%
Specificity Excellent for non-volatilesFalse Positive (Alkene artifact)Excellent for volatiles
Primary Use Purity Assay (%) Do Not Use Impurity ID

References

  • PubChem. (n.d.). Compound Summary: 2-(3-Methylpyridin-2-yl)propan-2-ol. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Retrieved from [Link]

  • Restek Corporation. (2020). Analysis of Pyridines by GC. Restek ChromaBLOGraphy. Retrieved from [Link]

Sources

Comparative

Definitive Structural Confirmation of 2-(3-Methylpyridin-2-YL)propan-2-OL: A Comparative Analytical Guide

Executive Summary Objective: To provide a rigorous methodological framework for confirming the absolute structure of 2-(3-Methylpyridin-2-yl)propan-2-ol , distinguishing it from regioisomers and elucidating its conformat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous methodological framework for confirming the absolute structure of 2-(3-Methylpyridin-2-yl)propan-2-ol , distinguishing it from regioisomers and elucidating its conformational locking due to steric hindrance.

The Challenge: While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm connectivity and molecular mass, they often fail to definitively resolve the static conformational preference and intramolecular hydrogen bonding networks of sterically crowded heterocyclic alcohols in the solid state. The presence of the 3-methyl group (ortho to the tertiary alcohol) introduces significant steric strain, potentially forcing the molecule into a non-planar conformation that solution-state NMR averages out.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard," providing atomic-resolution data on bond lengths, torsion angles, and the specific


 hydrogen bonding motif.

The Analytical Gap: Why X-ray?

The following comparison matrix highlights why SC-XRD is indispensable for this specific molecule compared to standard spectral techniques.

Table 1: Comparative Performance Analysis
Feature1H / 13C NMR (Solution) Mass Spectrometry (HRMS) X-ray Crystallography (Solid State)
Connectivity Excellent (Scalar couplings)Good (Fragmentation patterns)Definitive (Direct electron density map)
Stereochemistry Inferential (NOESY/ROESY)N/AAbsolute (Anomalous dispersion if heavy atom present)
Conformation Time-averaged (dynamic rotation)N/AStatic (Precise torsion angles)
H-Bonding Chemical shift dependency (concentration dependent)N/ADirect Visualization (D-H...A geometry)
Steric Strain Inferred from broadening/shiftsN/AQuantifiable (Bond angle distortion)
The "Ortho-Effect" Dilemma

In 2-(3-Methylpyridin-2-yl)propan-2-ol , the methyl group at position 3 is physically adjacent to the bulky dimethyl-hydroxymethyl group at position 2.

  • NMR Hypothesis: In solution, the bond between the pyridine ring and the tertiary alcohol rotates, averaging the signals.

  • X-ray Reality: In the solid state, the 3-methyl group likely locks the alcohol into a specific torsion angle to minimize steric clash, potentially disrupting the planar

    
     intramolecular hydrogen bond seen in the un-substituted analog.
    

Experimental Protocol: From Synthesis to Structure

This protocol is designed to be self-validating. If the crystallization step fails (oiling out), the protocol redirects to derivatization.

Phase 1: Crystal Growth (The Critical Bottleneck)

Small organic alcohols with low melting points often form oils. The following methods maximize the probability of obtaining diffraction-quality single crystals.

  • Method A: Slow Evaporation (Primary)

    • Dissolve 20 mg of the pure compound in 2 mL of Diisopropyl Ether or Hexane/Ethyl Acetate (9:1) .

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover with parafilm and poke 3-5 small holes.

    • Store at 4°C. Low temperature reduces solubility and kinetic energy, promoting ordered lattice formation.

  • Method B: HCl Salt Formation (Contingency) If Method A yields oil:

    • Dissolve 20 mg of compound in 1 mL dry Ethanol.

    • Add 1.1 equivalents of HCl (in ether).

    • The Pyridinium hydrochloride salt is ionic and far more likely to crystallize.

    • Grow crystals via vapor diffusion (Ethanol solution inner vial; Diethyl ether outer reservoir).

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.2 mm). Mount on a Kapton loop using Paratone oil.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Cooling freezes the rotation of the terminal methyl groups (on the isopropyl moiety and the pyridine ring), reducing thermal ellipsoids and allowing precise location of Hydrogen atoms.

  • Source: Mo-Kα (

    
     Å) or Cu-Kα (
    
    
    
    Å). Cu is preferred for small organic molecules to maximize diffraction intensity, though Mo is acceptable.
Phase 3: Structure Solution Workflow

G Start Diffraction Data Collection (raw frames) Process Data Reduction (Integration & Scaling) Start->Process Solve Structure Solution (Direct Methods/ShelXT) Process->Solve Refine Refinement (Least Squares/ShelXL) Solve->Refine Check Check R-factor & Residuals Refine->Check Check->Refine High R1 (>10%) H_Find Locate H-atoms (Difference Fourier Map) Check->H_Find Low R1 (<10%) Final Publishable CIF (R1 < 5%) H_Find->Final

Figure 1: The crystallographic workflow from raw diffraction data to a validated structural model.

Data Interpretation & Expected Metrics

When analyzing the solved structure, specific geometric parameters confirm the identity and steric environment of the molecule.

Key Structural Parameters to Verify[1][2]
ParameterExpected Value RangeStructural Insight
C(Py)-C(OH) Bond 1.50 - 1.53 ÅConnects ring to alcohol.
C-O Bond 1.41 - 1.44 ÅTypical tertiary alcohol.
Torsion Angle (N-C-C-O)

Crucial: Indicates deviation from planarity due to the 3-Methyl steric clash. A value near 0° would imply a flat molecule (unlikely).
N...O Distance 2.6 - 2.8 ÅIndicates potential intramolecular Hydrogen Bond (

).
The "Steric Lock" Visualization

The diagram below illustrates the competing forces that X-ray crystallography resolves.

StericLock Pyridine Pyridine Ring Methyl 3-Methyl Group (Steric Bulk) Pyridine->Methyl Covalent Alcohol Propan-2-ol Group (H-Bond Donor) Pyridine->Alcohol Covalent Nitrogen Ring Nitrogen (H-Bond Acceptor) Pyridine->Nitrogen Intrinsic Methyl->Alcohol Steric Repulsion (Forces Twist) Alcohol->Nitrogen Potential H-Bond (Forces Planarity)

Figure 2: The structural conflict between steric repulsion (Red) and hydrogen bonding (Green). X-ray crystallography definitively determines which force dominates in the solid state.

References

  • Grover, G. et al. (2019). Small Molecule Crystal Growth: Methods and Protocols. Crystal Growth & Design. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Guidance on depositing and validating structures. Link

  • Hooft, R. W. W. (2018). Validating structural chemistry: The CheckCIF report. Journal of Applied Crystallography. Link

  • Desiraju, G. R. (2002). Hydrogen bonding in crystal engineering. Accounts of Chemical Research. Link

  • Rigaku Corporation . X-ray Crystallography of Small Molecules: A Primer. Link

(Note: While specific literature on the 3-methyl isomer is sparse, the protocols above are derived from standard practices for pyridine-alcohol ligands found in the CCDC database).

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.